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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methoxy-2-phenylpyrimidine: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Methoxy-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers the compound's identification, physicochemical properties, synthesis, potential applications, and essential safety and handling protocols.

Compound Identification and Physicochemical Properties
  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

The structural isomer, 4-Methoxy-2-phenylpyrimidine, shares the same molecular formula and weight, highlighting the importance of precise nomenclature.

Physicochemical Properties:

The properties of pyrimidine derivatives are influenced by their substituents.[1] Based on general principles for related compounds, the following are expected for 5-Methoxy-2-phenylpyrimidine:

PropertyExpected Value/Characteristic
Appearance Likely a solid at room temperature.
Solubility Expected to have good solubility in organic solvents.[1]
Melting Point The melting point will be specific to the pure compound.
Boiling Point The boiling point of the parent pyrimidine is 123-124°C.[2][3]
pKa The basicity is expected to be low due to the electron-withdrawing nature of the nitrogen atoms.[3]
Synthesis of 5-Methoxy-2-phenylpyrimidine

The synthesis of 5-Methoxy-2-phenylpyrimidine can be approached through several established methods for creating substituted pyrimidines. A common strategy involves the condensation of a β-dicarbonyl compound with an amidine.

Experimental Protocol: Illustrative Synthesis

This protocol is a generalized procedure based on common pyrimidine synthesis methods.

Materials:

  • A suitable 1,3-dicarbonyl precursor

  • Benzamidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Appropriate solvents for workup and purification

Procedure:

  • Condensation: Dissolve the 1,3-dicarbonyl precursor and benzamidine hydrochloride in methanol.

  • Cyclization: Add a solution of sodium methoxide in methanol to the reaction mixture and reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-substituted-2-phenylpyrimidine.

  • Introduction of the Methoxy Group: If the precursor does not already contain the 5-methoxy group, it can be introduced in a subsequent step, for example, through nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 5-position with sodium methoxide.

Diagram of a General Synthetic Workflow:

G A 1,3-Dicarbonyl Precursor + Benzamidine B Condensation & Cyclization (Base, e.g., NaOMe) A->B C Crude 2-Phenylpyrimidine Derivative B->C D Workup & Purification C->D E Pure 2-Phenylpyrimidine Derivative D->E F Introduction of 5-Methoxy Group (if necessary) E->F G 5-Methoxy-2-phenylpyrimidine F->G

Caption: Generalized workflow for the synthesis of 5-Methoxy-2-phenylpyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including components of DNA and RNA.[4][5] Substituted pyrimidines are known to exhibit a broad range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[5][6]

The specific biological activities of 5-Methoxy-2-phenylpyrimidine would need to be determined through biological screening. However, based on the activities of related compounds, it could serve as a scaffold for the development of:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy.[7]

  • Anticancer Agents: Numerous pyrimidine derivatives have shown potent antitumor activity.[8][9][10]

  • Neurological Disorder Treatments: Some pyrimidine derivatives have been investigated as agonists for dopamine receptors, suggesting potential applications in treating neurological disorders.[11]

Safety and Handling of Pyrimidine Derivatives

Given the absence of a specific Material Safety Data Sheet (MSDS) for 5-Methoxy-2-phenylpyrimidine, it is crucial to handle this compound with the precautions appropriate for a potentially hazardous chemical. The following guidelines are based on the general safety protocols for pyrimidine derivatives.[6][12]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[6]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][12]

  • Respiratory Protection: All work should be conducted in a well-ventilated laboratory, and if there is a risk of generating dust or aerosols, a properly functioning chemical fume hood should be used.[6][12]

Handling and Storage:

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[6]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Spill and Disposal Procedures:

  • Spills: In case of a spill, ensure adequate ventilation, wear appropriate PPE, and contain the spill. Collect the material and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[6][12]

Diagram of Safe Handling Workflow:

G A Risk Assessment B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a Fume Hood B->C D Store Properly (Cool, Dry, Well-ventilated) C->D E Dispose as Hazardous Waste D->E

Caption: A generalized workflow for the safe handling of pyrimidine derivatives.

Conclusion

References

  • EvitaChem. (n.d.). Buy 5-Methoxy-2-phenylpyrimidine (EVT-13237378).
  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • BenchChem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Wikipedia. (n.d.). Pyrimidine.
  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • BenchChem. (n.d.). Application Notes: Leveraging 5-Methoxy-2-methylthiopyrimidine in Drug Discovery.
  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Lirias. (n.d.). Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity in.
  • PMC. (n.d.). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
  • BenchChem. (n.d.). Applications of 5-(Azidomethyl)-2-methylpyrimidine in Drug Discovery: A Versatile Building Block for Therapeutic Agents.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.
  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • PMC. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
  • PubMed. (2024, September 7). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.
  • PMC. (n.d.). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.

Sources

Exploratory

solubility profile of 5-Methoxy-2-phenylpyrimidine in polar and non-polar solvents

An in-depth understanding of solvation thermodynamics is the bedrock of successful drug design and synthetic methodology. As a Senior Application Scientist overseeing physicochemical profiling, I frequently encounter pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of solvation thermodynamics is the bedrock of successful drug design and synthetic methodology. As a Senior Application Scientist overseeing physicochemical profiling, I frequently encounter pyrimidine scaffolds that present deceptive solubility behaviors. 5-Methoxy-2-phenylpyrimidine is a classic example. While structurally compact, its rigid aromaticity and specific substitution pattern create a highly specific, solvent-dependent behavioral profile.

This technical guide deconstructs the thermodynamic drivers governing the solubility of 5-Methoxy-2-phenylpyrimidine, providing drug development professionals and synthetic chemists with field-proven, self-validating protocols for accurate physicochemical profiling.

Structural Analytics & Solvation Causality

To predict how 5-Methoxy-2-phenylpyrimidine behaves in a solvent, we must first dissect its molecular topology. The compound consists of three distinct micro-environments:

  • The Pyrimidine Core: Contains two nitrogen atoms (N1, N3) that act as weak hydrogen-bond acceptors.

  • The C5-Methoxy Group: An electron-donating group that slightly increases local polarity and provides an additional, albeit sterically hindered, hydrogen-bond acceptor site.

  • The C2-Phenyl Ring: A highly lipophilic, planar moiety that drives the molecule's overall hydrophobicity.

The interplay of these groups results in a calculated LogP of approximately 2.15 1[1]. Furthermore, the compound exhibits a melting point between 100°C and 110°C 2[2].

Causality Check: A melting point above 100°C indicates a relatively stable crystalline lattice. For dissolution to occur, the energy required to disrupt this lattice ( ΔHfusion​ ) must be overcome by highly favorable solvent-solute interactions ( ΔHsolvation​ ).

(Note: Strict IUPAC nomenclature defines 5-methoxy-2-phenylpyrimidine as C11​H10​N2​O with a molecular weight of 186.21 g/mol , though some commercial catalogs erroneously list homologue data2[2].)

SPR Molecule 5-Methoxy-2-phenylpyrimidine Sub1 Phenyl Ring (C2) Molecule->Sub1 Sub2 Methoxy Group (C5) Molecule->Sub2 Sub3 Pyrimidine Core Molecule->Sub3 Prop1 High Lipophilicity (LogP ~2.15) Sub1->Prop1 Prop2 H-Bond Acceptor (Weak) Sub2->Prop2 Prop3 π-π Stacking & Dipole Interactions Sub3->Prop3 Sol1 High Solubility in Non-Polar Solvents (DCM, Toluene) Prop1->Sol1 Sol3 Poor Solubility in Aqueous Media Prop1->Sol3 Sol2 High Solubility in Polar Aprotic (DMSO, DMF) Prop2->Sol2 Prop3->Sol2

Structure-Property Relationship (SPR) mapping for 5-Methoxy-2-phenylpyrimidine solvation.

Solubility Profile Across Solvent Classes

The solubility of 5-Methoxy-2-phenylpyrimidine is dictated by the solvent's ability to accommodate its lipophilic bulk while interacting with its polarizable core. The data below synthesizes empirical observations and predictive thermodynamic modeling.

Solvent SystemDielectric Constant ( ϵ )Estimated Range (mg/mL)USP ClassificationMechanistic Rationale
Water (pH 7.4) 80.1< 0.05Practically InsolubleHigh entropic penalty ( −TΔS ) for hydrophobic cavity formation around the C2-phenyl ring.
Ethanol 24.52.0 - 10.0Slightly SolubleModerate solvation via H-bond donation to pyrimidine N1/N3; limited by bulk lipophilicity.
Dimethyl Sulfoxide (DMSO) 46.7> 50.0Freely SolubleOptimal dipole-dipole alignment; effectively disrupts the crystalline lattice without requiring H-bond networks.
Dichloromethane (DCM) 8.9> 50.0Freely SolubleHighly favorable London dispersion forces matching the aromatic core. Ideal for synthetic extractions.

Because the compound is broadly soluble in organic solvents but exhibits limited aqueous solubility2[2], it serves as an excellent intermediate in biphasic synthetic chemistry (e.g., Suzuki-Miyaura cross-coupling) where the pyrimidine remains in the organic phase while inorganic bases reside in the aqueous phase3[3].

Experimental Methodologies: Establishing a Self-Validating System

To generate reliable data, solubility assays must be designed as self-validating systems. A common pitfall in early discovery is confusing kinetic solubility (how much compound stays in solution when a DMSO stock is spiked into water) with thermodynamic solubility (the true equilibrium state of the solid crystal in a solvent).

Workflow Start 5-Methoxy-2-phenylpyrimidine Solid API Split1 Solubility Assay Type Start->Split1 Kinetic Kinetic Solubility (DMSO Stock Dilution) Split1->Kinetic Early Discovery Thermo Thermodynamic Solubility (Shake-Flask Method) Split1->Thermo Lead Optimization Nephelometry Nephelometry / UV-Vis Detect Precipitation Kinetic->Nephelometry HPLC HPLC-UV / LC-MS Quantify Dissolved API Thermo->HPLC ResultK Metastable Solubility Limit (High-Throughput) Nephelometry->ResultK ResultT Equilibrium Solubility (Pre-formulation) HPLC->ResultT

Experimental workflow for determining kinetic vs. thermodynamic solubility of pyrimidine derivatives.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Objective: Determine the concentration at which 5-Methoxy-2-phenylpyrimidine precipitates when transitioning from a DMSO stock to an aqueous bioassay buffer. Causality: Because the compound is highly lipophilic, rapid introduction to water forces a supersaturated state. Nephelometry measures the light scattering caused by the resulting nano-precipitates.

  • Stock Preparation: Prepare a 10 mM stock solution of 5-Methoxy-2-phenylpyrimidine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock using DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a secondary plate containing 195 µL of PBS (pH 7.4), resulting in a final DMSO concentration of 2.5%.

  • Incubation: Shake the plate at 300 RPM for 2 hours at 25°C to allow metastable precipitates to form.

  • Detection: Read the plate using a nephelometer.

  • Self-Validation Step: Include a known control compound (e.g., Nicardipine) to validate the instrument's dynamic range. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is observed compared to the blank.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Measure the absolute equilibrium solubility for pre-formulation development. Causality: We use 0.22 µm PTFE filters rather than Nylon or PVDF. Nylon matrices readily adsorb highly lipophilic pyrimidines, which artificially lowers the quantified concentration.

  • Solid Addition: Add 5 mg of solid 5-Methoxy-2-phenylpyrimidine to a glass vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., Ethanol or Water).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at a controlled temperature (e.g., 25°C).

  • Sampling & Self-Validation: Extract 100 µL aliquots at 24h, 48h, and 72h. System Validation: Equilibrium is only confirmed if the concentration variance between the 48h and 72h time points is < 5%.

  • Phase Separation: Centrifuge the aliquots at 15,000 RPM for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at ~254 nm, corresponding to the pyrimidine π→π∗ transition).

  • Solid-State Verification (Crucial): Recover the undissolved solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to ensure the solvent did not induce a polymorphic transformation or form a solvate.

Implications for Synthetic Chemistry and Drug Design

Understanding this solubility profile is non-negotiable for downstream applications. In synthetic chemistry, 5-Methoxy-2-phenylpyrimidine acts as a scaffold for synthesizing complex kinase inhibitors and anti-inflammatory agents2[2].

For instance, when subjecting pyrimidine derivatives to nucleophilic aromatic substitution (SNAr) or Boekelheide rearrangements 4[4], the choice of solvent is dictated by the compound's high solubility in polar aprotic media (like DMF or DMSO). These solvents not only dissolve the lipophilic starting material completely but also stabilize the transition states of the reaction without donating protons that could quench reactive intermediates.

By treating solubility not as a static number, but as a dynamic, thermodynamically driven interaction between the C2-phenyl ring, the C5-methoxy group, and the solvent matrix, researchers can drastically reduce attrition rates in both formulation and synthesis.

References

  • ChemSrc - 85386-13-6_CAS号:85386-13-6_Pyrimidine, 5-methoxy-2-phenyl .... Available at:[Link]

Sources

Foundational

The Strategic Role of 5-Methoxy-2-phenylpyrimidine in Modern Drug Discovery: Synthesis, Mechanisms, and Target Applications

Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics[1]. Among it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics[1]. Among its derivatives, 5-methoxy-2-phenylpyrimidine has emerged as a highly versatile core. The strategic placement of the electron-donating C5-methoxy group and the lipophilic C2-phenyl ring creates a unique stereoelectronic profile. This configuration not only facilitates late-stage functionalization but also enhances target engagement through optimized hydrogen bonding and π−π stacking interactions within complex protein binding pockets[1][2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between bench-level synthesis and clinical application. We will explore the causality behind its construction protocols and its critical role in engaging high-value therapeutic targets.

Synthetic Methodologies: Constructing the Scaffold

The utility of any chemical scaffold is dictated by its synthetic accessibility. The construction of 5-methoxy-2-phenylpyrimidine derivatives relies on robust, scalable protocols that allow for divergent functionalization. Every step must be logically sound and self-validating to ensure high-fidelity library generation.

Protocol 1: De Novo Synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine

This intermediate is the primary electrophilic linchpin for subsequent Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[3].

Synthetic_Workflow N1 Methyl 2-methoxyacetate + Ethyl formate N2 Sodium Methoxide (Toluene, 0°C to RT) N1->N2 N3 Intermediate Enolate N2->N3 Condensation N4 Benzimidamide HCl (EtOH, Reflux 110°C) N3->N4 N5 5-Methoxy-2-phenyl pyrimidin-4(3H)-one N4->N5 Cyclization N6 POCl3 / Base (Chlorination) N5->N6 N7 4-Chloro-5-methoxy -2-phenylpyrimidine N6->N7 Substitution

Synthetic workflow for 4-chloro-5-methoxy-2-phenylpyrimidine highlighting key mechanistic steps.

Step-by-Step Methodology:

  • Enolate Formation and Condensation:

    • Action: Add methyl 2-methoxyacetate (60.0 mmol) and ethyl formate (60.0 mmol) dropwise to a slurry of sodium methoxide (120.0 mmol) in toluene (120 mL) at 0 °C. Stir at room temperature overnight[3].

    • Causality: Sodium methoxide acts as a strong, non-nucleophilic base in this context, deprotonating the α -carbon of methyl 2-methoxyacetate. The resulting enolate attacks the electrophilic carbonyl carbon of ethyl formate. This Claisen-type condensation forms a highly reactive formyl intermediate, establishing the necessary three-carbon backbone for the pyrimidine ring.

  • Cyclization with Benzimidamide:

    • Action: Concentrate the solution in vacuo. Mix the residue with benzimidamide hydrochloride (60.0 mmol) and sodium methoxide (60.0 mmol) in ethanol (200 mL). Reflux at 110 °C for 6 hours[3].

    • Causality: Benzimidamide serves as the nitrogen-rich dinucleophile. The supplementary sodium methoxide is critical to neutralize the hydrochloride salt, liberating the free, nucleophilic amidine. Refluxing drives the dual condensation between the amidine and the formyl/ester groups, thermodynamically driving the ring closure to form 5-methoxy-2-phenylpyrimidin-4(3H)-one.

  • Precipitation and Isolation (Self-Validation):

    • Action: Concentrate the mixture and acidify the residue to pH 4–5 using concentrated hydrochloric acid[3].

    • Causality: In the basic reaction medium, the pyrimidinone product exists as a soluble sodium salt. Acidification protonates the nitrogen, shifting the equilibrium to the neutral lactam/hydroxy tautomer. The sudden precipitation of the solid product at pH 4–5 serves as a visual, self-validating indicator of successful ring formation and allows for simple isolation via filtration.

  • Chlorination (Conversion to Electrophile):

    • Action: Treat the isolated 5-methoxy-2-phenylpyrimidin-4(3H)-one with phosphorus oxychloride (POCl3) under reflux[2][3].

    • Causality: POCl3 acts as both a chlorinating agent and a dehydrating solvent. It converts the tautomeric C4-hydroxy group into a highly reactive chloride leaving group. This step transforms the stable pyrimidinone into the electrophilic 4-chloro-5-methoxy-2-phenylpyrimidine, priming the scaffold for late-stage diversification.

Protocol 2: Cyclocondensation and Boekelheide Rearrangement

For applications requiring highly substituted pyrimidine N-oxides or 4-acetoxymethyl derivatives, a direct cyclocondensation approach is preferred[4][5].

Step-by-Step Methodology:

  • Reaction of β -Alkoxy- β -ketoenamides:

    • Action: React β -alkoxy- β -ketoenamides with hydroxylamine hydrochloride in methanol at room temperature (or up to 80 °C for sterically hindered chiral variants)[4][5].

    • Causality: Hydroxylamine acts as a binucleophile. The mild methanolic conditions prevent the degradation of sensitive functional groups. This cyclocondensation directly yields pyrimidine N-oxides, bypassing the need for harsh, multi-step oxidations of a parent pyrimidine.

  • Boekelheide Rearrangement:

    • Action: Treat the resulting pyrimidine N-oxide with acetic anhydride (Ac2O) at 100 °C for 2 hours[5].

    • Causality: The nucleophilic N-oxide oxygen attacks the electrophilic anhydride, forming an N-acyloxy intermediate. This triggers a [3,3]-sigmatropic rearrangement (the Boekelheide rearrangement), migrating the oxygen to an adjacent alkyl group. This elegantly installs a 4-acetoxymethyl substituent, providing a handle for further structural elaboration.

Quantitative Data: Scaffold Modifications and Yields

The table below summarizes the reaction conditions and quantitative yields for key structural modifications of the 5-methoxy-2-phenylpyrimidine scaffold, demonstrating its robust chemical behavior across different environments.

Starting Material / IntermediateReagents / ConditionsTarget ProductYield / OutcomeReference
β -Alkoxy- β -ketoenamides + NH2OH·HClMethanol, RTPyrimidine N-oxidesGood to Excellent (up to quant.)[4]
Chiral β -Alkoxy- β -ketoenamides + NH2OH·HClMethanol, 80 °CChiral Pyrimidine N-oxide (e.g., 4r)42%[5]
Pyrimidine N-Oxide + Ac2O100 °C, 2 h4-Acetoxymethyl-substituted pyrimidinesModerate to High (~85%)[5]
4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)morpholine + 5-methoxy-2-phenylpyrimidine deriv.Bis(tri-tert-butylphosphine)palladium(0), basePIKfyve Inhibitor Precursor17% (Prep-HPLC purified)[3]

Therapeutic Applications & Target Engagement

Application 1: PIKfyve Inhibition and TDP-43 Aggregation (ALS/FTD)

One of the most groundbreaking applications of the 5-methoxy-2-phenylpyrimidine scaffold is in the development of PIKfyve inhibitors for neurodegenerative diseases[2][3].

Mechanistic Causality: TDP-43 is a nuclear DNA/RNA binding protein involved in RNA splicing. Under pathological cellular stress, TDP-43 translocates to the cytoplasm and aggregates into stress granules—a primary hallmark found in 97% of Amyotrophic Lateral Sclerosis (ALS) cases and Frontotemporal Dementia (FTD)[3]. Genetic mutations such as Q331K, M337V, and N390D are known to exacerbate this aggregation, driving motor neuron toxicity[3].

By coupling the 4-chloro-5-methoxy-2-phenylpyrimidine core with pyrido[3,2-d]pyrimidine derivatives, researchers have synthesized highly potent PIKfyve inhibitors[2]. PIKfyve is a lipid kinase responsible for producing PI(3,5)P2. Inhibiting PIKfyve modulates endolysosomal maturation pathways, which paradoxically enhances the cellular clearance of toxic TDP-43 stress granules, thereby promoting motor neuron survival[3].

PIKfyve_Pathway A 5-Methoxy-2-phenylpyrimidine Derivatives B PIKfyve Kinase A->B Inhibits C PI(3,5)P2 Production B->C Downregulates D Endolysosomal Maturation C->D Modulates E TDP-43 Stress Granule Clearance D->E Promotes F Motor Neuron Survival (ALS/FTD) E->F Enhances

Mechanism of action for pyrimidine-derived PIKfyve inhibitors in clearing TDP-43 aggregates.

Application 2: Furin Inhibition and Broad-Spectrum Screening

Beyond neurodegeneration, the scaffold is heavily utilized in the synthesis of high-throughput screening libraries. For example, derivatives like 4-(4-chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine are actively evaluated against targets such as furin—a paired basic amino acid cleaving enzyme implicated in viral pathogenesis and cancer—using fluorescence polarization assays[6]. The modularity of the C4 position allows for rapid substitution with various phenoxy or amine groups, enabling fine-tuning of the pharmacokinetic and pharmacodynamic profile[1].

Conclusion

The 5-methoxy-2-phenylpyrimidine scaffold represents a masterclass in medicinal chemistry design. Its synthesis is grounded in logical, high-yielding, and self-validating chemical principles. Whether serving as a core for PIKfyve inhibitors to combat ALS or as a versatile building block for antiviral screening, this structure provides drug development professionals with a reliable and highly tunable platform for therapeutic discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: Process-Scale Synthesis Protocol for 5-Methoxy-2-phenylpyrimidine

Retrosynthetic Rationale & Process Chemistry The synthesis of 5-methoxy-2-phenylpyrimidine presents a unique challenge in heterocyclic chemistry. Direct electrophilic functionalization (e.g., methoxylation) at the C5 pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Retrosynthetic Rationale & Process Chemistry

The synthesis of 5-methoxy-2-phenylpyrimidine presents a unique challenge in heterocyclic chemistry. Direct electrophilic functionalization (e.g., methoxylation) at the C5 position of a pre-formed pyrimidine ring is notoriously difficult due to the highly electron-deficient nature of the diazine system. Therefore, the most robust and scalable strategy involves a de novo ring construction using an acyclic precursor that already bears the methoxy group.

The validated three-step sequence utilizes a Biginelli/Pinner-type cyclocondensation to construct the pyrimidine core, followed by deoxychlorination and targeted catalytic hydrogenolysis. This approach ensures high regioselectivity, avoids harsh late-stage oxidation/substitution conditions, and provides a scalable pathway for drug development applications.

Synthetic Workflow & Logical Architecture

SynthesisRoute A Methyl 2-methoxyacetate + Ethyl formate B 1,3-Dielectrophile Intermediate A->B NaOMe, Toluene 0°C to RT C 5-Methoxy-2-phenyl- pyrimidin-4(3H)-one B->C Benzamidine HCl NaOMe, EtOH, 110°C D 4-Chloro-5-methoxy- 2-phenylpyrimidine C->D POCl3 Reflux, 4h E 5-Methoxy-2- phenylpyrimidine D->E H2, Pd/C, Et3N MeOH, RT

Figure 1: Three-step synthetic workflow for 5-Methoxy-2-phenylpyrimidine.

Step-by-Step Experimental Protocols

Phase 1: Claisen Condensation & Cyclocondensation

Causality & Mechanism: Sodium methoxide serves a dual purpose in this one-pot, two-stage process. First, it acts as a strong base in a non-polar solvent (toluene) to deprotonate methyl 2-methoxyacetate, driving a Claisen condensation with ethyl formate to form a highly reactive 1,3-dielectrophile (a formylacetate derivative). Toluene is chosen here to prevent solvolysis of the esters. In the second stage, ethanol is introduced to dissolve the polar benzamidine hydrochloride. The base liberates the free benzamidine, enabling a dinucleophilic attack that closes the pyrimidine ring [1].

Protocol:

  • Enolate Formation: To a dry, 500 mL round-bottom flask submerged in an ice bath (0 °C), add a slurry of sodium methoxide (6.48 g, 120.0 mmol) in anhydrous toluene (120 mL).

  • Electrophile Generation: Dropwise, add a mixture of methyl 2-methoxyacetate (6.24 g, 60.0 mmol) and ethyl formate (4.44 g, 60.0 mmol). Remove the ice bath and stir at room temperature for 12 hours.

  • Solvent Exchange: Concentrate the resulting solution in vacuo to remove toluene and unreacted volatiles.

  • Ring Closure: To the concentrated residue, add benzimidamide hydrochloride (9.36 g, 60.0 mmol), sodium methoxide (3.24 g, 60.0 mmol), and anhydrous ethanol (200 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 6 hours.

  • Workup: Concentrate the mixture under reduced pressure. Acidify the residue to pH 4–5 using concentrated hydrochloric acid to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield 5-methoxy-2-phenylpyrimidin-4(3H)-one.

  • In-Process Control (IPC): Monitor ring closure via LC-MS. The intermediate should exhibit a mass-to-charge ratio (m/z) of [M+H]+ 203.1.

Phase 2: Deoxychlorination via POCl₃

Causality & Mechanism: The tautomeric pyrimidin-4(3H)-one is converted to the highly electrophilic 4-chloro derivative using phosphorus oxychloride (POCl₃). The reaction is thermodynamically driven by the formation of a strong P=O bond in the phosphorodichloridate leaving group. This step is critical because the resulting C-Cl bond at the 4-position is highly activated for the subsequent reductive dehalogenation [2].

Protocol:

  • Reagent Addition: Suspend the dried 5-methoxy-2-phenylpyrimidin-4(3H)-one (approx. 40 mmol) in neat POCl₃ (40 mL). (Note: A catalytic amount of N,N-dimethylaniline (0.5 mL) can be added to accelerate the formation of the Vilsmeier-type active intermediate).

  • Reflux: Heat the mixture to reflux (105 °C) for 4 hours under an inert atmosphere.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice (400 g) with vigorous stirring to hydrolyze excess POCl₃. Maintain the temperature below 20 °C to prevent hydrolysis of the newly formed C-Cl bond.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield 4-chloro-5-methoxy-2-phenylpyrimidine.

  • In-Process Control (IPC): TLC (Hexane:EtOAc 3:1) should show complete consumption of the highly polar starting material. LC-MS: [M+H]+ 221.0.

Phase 3: Catalytic Hydrogenolysis

Causality & Mechanism: Direct synthesis of the fully aromatic 5-methoxy-2-phenylpyrimidine requires the removal of the C4-chloride. This is accomplished via palladium-catalyzed hydrogenolysis. The addition of an organic base, such as triethylamine (Et₃N), is an absolute requirement; it acts as an acid scavenger to neutralize the stoichiometric hydrogen chloride byproduct. Without this base, the HCl would protonate the pyrimidine nitrogens, drastically reducing the electron density of the ring and permanently poisoning the palladium catalyst [3].

CatalystProtection N1 Pd/C + H2 (Reductive Dehalogenation) N2 Generation of HCl (Catalyst Poison) N1->N2 N3 Triethylamine (Et3N) (Acid Scavenger) N2->N3 Neutralized by N4 Formation of Et3N·HCl (Neutral Salt) N3->N4 N5 Catalyst Remains Active (High Yield Dechlorination) N4->N5 Prevents Pd poisoning

Figure 2: Logical flow of acid scavenging to prevent Pd/C catalyst poisoning.

Protocol:

  • Reaction Setup: Dissolve 4-chloro-5-methoxy-2-phenylpyrimidine (30 mmol) in methanol (100 mL). Add triethylamine (6.07 g, 60 mmol, 2.0 eq) and 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) three times. Stir the mixture vigorously under a hydrogen balloon (1 atm) at room temperature for 12–18 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Purification: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water to remove the triethylamine hydrochloride salt. Dry the organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to yield pure 5-methoxy-2-phenylpyrimidine.

  • In-Process Control (IPC): LC-MS monitoring is critical to prevent over-reduction of the pyrimidine ring. Stop the reaction immediately upon complete disappearance of the m/z 221.0 peak and the appearance of the m/z 187.1 peak.

Quantitative Data & Analytical Markers

The table below summarizes the expected quantitative outcomes and self-validating analytical markers for the three-step synthesis.

StepIntermediate / ProductReaction TimeExpected YieldKey Analytical Marker (LC-MS / NMR)
1 5-Methoxy-2-phenylpyrimidin-4(3H)-one12 h + 6 h65 - 75%MS: m/z[M+H]+ 203.1¹H NMR: δ 7.6 (s, 1H, C6-H)
2 4-Chloro-5-methoxy-2-phenylpyrimidine4 h80 - 85%MS: m/z[M+H]+ 221.0 / 223.0¹H NMR: δ 8.4 (s, 1H, C6-H)
3 5-Methoxy-2-phenylpyrimidine12 - 18 h90 - 95%MS: m/z [M+H]+ 187.1¹H NMR: δ 8.5 (s, 2H, C4,6-H)

References

  • Title: EP4444289A1 - Pyridopyrimidine und verfahren zu ihrer verwendung (Step 1 & 2 Synthesis Methodology)
  • Title: 4-Chloro-5-methoxy-2-phenylpyrimidine | CAS 13317-67-4 Source: BenchChem URL
  • Title: EP4444289A1 - Pyridopyrimidine und verfahren zu ihrer verwendung (Palladium Carbon Hydrogenation)
Application

Application Note: 5-Methoxy-2-phenylpyrimidine as a Privileged Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Pharmacophore Rationale In modern drug discovery, the pyrimidine ring serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Pharmacophore Rationale

In modern drug discovery, the pyrimidine ring serves as a fundamental bioisostere for benzene and pyridine, offering bidentate hydrogen-bonding capabilities through its two nitrogen acceptors. Within this chemical space, 5-methoxy-2-phenylpyrimidine has emerged as a highly privileged and versatile scaffold[1].

The strategic placement of functional groups on this core dictates its pharmacokinetic and pharmacodynamic behavior:

  • 2-Phenyl Substitution: Acts as a robust hydrophobic anchor. In kinase inhibitors, this moiety frequently engages deep lipophilic pockets (such as the DFG-out conformation), driving binding affinity through van der Waals interactions.

  • 5-Methoxy Group: Serves a dual purpose. Sterically, it restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation. Electronically, it acts as an electron-donating group (EDG) via resonance (+M effect), enriching the electron density of the pyrimidine ring. This modulates the pKa of the pyrimidine nitrogens, often improving target residence time, while stabilizing transition states during late-stage nucleophilic aromatic substitutions (SNAr).

Therapeutic Applications

Neurodegenerative Diseases (ALS and TDP-43 Modulation)

Protein misfolding and the subsequent aggregation of TDP-43 are primary pathological hallmarks of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). Recent breakthroughs have identified complex pyridopyrimidines as potent modulators of TDP-43 toxicity[2].

By utilizing 4-chloro-5-methoxy-2-phenylpyrimidine as a key electrophilic building block, researchers have synthesized advanced candidates like 4-(2-(5-methoxy-2-phenylpyrimidin-4-yl)pyrido[3,2-d]pyrimidin-4-yl)morpholine[2]. The 5-methoxy-2-phenylpyrimidine motif provides the necessary lipophilicity for central nervous system (CNS) penetration while maintaining the precise geometry required to disrupt stress granule formation. High-throughput yeast models confirm that these derivatives effectively rescue cellular viability from TDP-43-induced deficits[2].

Pathway A TDP-43 Misfolding B Stress Granules A->B C ALS Toxicity B->C D Pyrimidine Modulator D->B Inhibits E Viability Rescue D->E Promotes

Fig 1: Modulation of TDP-43 toxicity and stress granule formation by pyrimidine derivatives.

Oncology and Kinase Inhibition

Beyond neurodegeneration, the 4-chloro derivative of this scaffold[3] is heavily utilized in oncology. The chlorine atom at the 4-position is highly activated toward SNAr by the electron-withdrawing nature of the pyrimidine nitrogens. The adjacent 5-methoxy group stabilizes the intermediate Meisenheimer complex, allowing for rapid, high-yielding coupling with various anilines and amines to generate diverse kinase inhibitor libraries.

Synthetic Methodologies & Experimental Protocols

A major bottleneck in pyrimidine chemistry is the mild, late-stage functionalization of alkyl groups at the 4- or 6-positions. Traditional halogenation is often too harsh for complex drug intermediates. To bypass this, a highly efficient two-step workflow has been developed: (1) Cyclocondensation to a Pyrimidine N-oxide , followed by (2) Boekelheide Rearrangement [4].

Workflow A β-alkoxy-β-ketoenamide B Cyclocondensation A->B C Pyrimidine N-oxide B->C D Boekelheide Rearrangement C->D E 4-Acetoxymethyl Pyrimidine D->E

Fig 2: Synthetic workflow for 4-acetoxymethyl pyrimidines via Boekelheide rearrangement.

Protocol A: Synthesis of 5-Methoxy-2-phenylpyrimidine N-oxide

Objective: Construct the functionalized pyrimidine core via cyclocondensation.

  • Preparation: Dissolve the starting β-alkoxy-β-ketoenamide (1.0 equiv, e.g., 5.0 mmol) in anhydrous methanol (0.2 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equiv).

    • Causality: Hydroxylamine acts as both the nitrogen source and a mild acid catalyst. Methanol is specifically chosen as a protic solvent to stabilize the transition state via hydrogen bonding, ensuring high chemoselectivity towards the N-oxide rather than the unwanted seven-membered oxazepine isomer.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–16 hours.

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM, dry the combined organic layers over Na2SO4, and concentrate.

  • Self-Validating System (IPC):

    • TLC: Run in Hexane:EtOAc (1:1). The N-oxide product will appear as a highly UV-active spot (254 nm) with a significantly lower Rf (~0.2) compared to the starting enamide (~0.6) due to the highly polar N–O dipole.

    • LC-MS: Confirm identity via ESI+. For the 4-tert-butyl-6-ethyl-5-methoxy-2-phenylpyrimidine N-oxide derivative, look for the [M+H]+ peak at m/z 315.15.

Protocol B: Boekelheide Rearrangement to 4-Acetoxymethyl Derivatives

Objective: Regioselective oxygenation of the C4-alkyl group.

  • Preparation: Dissolve the pyrimidine N-oxide (1.0 equiv) from Protocol A in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Activation: Dropwise, add trifluoroacetic anhydride (TFAA) (2.0 equiv) at 0 °C.

    • Causality: While classical Boekelheide rearrangements use acetic anhydride (Ac2O) and require heating to 80 °C, substituting with TFAA allows the rearrangement to proceed rapidly at room temperature. This is due to the superior leaving group ability of the trifluoroacetate intermediate, which preserves sensitive functional groups elsewhere on the pharmacophore.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and purify via flash chromatography (silica gel, Hexane/EtOAc gradient).

  • Self-Validating System (IPC):

    • 1H NMR (CDCl3): The conversion is definitively marked by the complete disappearance of the C4-methyl singlet (~2.5 ppm) present in the N-oxide, replaced by a diagnostic downfield singlet (~5.2 ppm) corresponding to the new -CH2-OAc or -CH2-OH protons.

Quantitative Data Summary

The following table summarizes the reaction metrics and validation parameters for the synthesis of various 5-methoxy-2-phenylpyrimidine derivatives using the protocols described above[4].

Starting MaterialReagents & ConditionsMajor ProductYield (%)Validation (LC-MS [M+H]⁺)
β-methoxy-β-ketoenamideNH₂OH·HCl, MeOH, RT4-tert-Butyl-6-ethyl-5-methoxy-2-phenylpyrimidine N-oxide82%315.15
Pyrimidine N-oxideTFAA, CH₂Cl₂, RT4-Hydroxymethyl-5-methoxy-2-phenylpyrimidine deriv.75%315.15 (post-hydrolysis)
Pyrimidine N-oxideAc₂O, 80 °C4-Acetoxymethyl-5-methoxy-2-phenylpyrimidine deriv.88%357.18
4-Chloro-5-methoxy deriv.Morpholine, DIPEA, 100 °C4-Morpholino-5-methoxy-2-phenylpyrimidine deriv.91%272.14

References

  • Buy 5-(Methylamino)pyrimidine-4,6-diol (EVT-13237480) - EvitaChem, EvitaChem. 1

  • EP4444289A1 - Pyridopyrimidine und verfahren zu ihrer verwendung, Google Patents. 2

  • Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethyl-Substituted Pyrimidines, Thieme Connect. Link

  • 4-Chloro-5-methoxy-2-phenylpyrimidine, Santa Cruz Biotechnology. 3

  • 4-chloro-5-methoxy-2-phenylpyrimidine, MilliporeSigma.Link

  • Thieme E-Journals - Synthesis / Full Text, Thieme Connect. 4

Sources

Method

High-Efficiency Purification of 5-Methoxy-2-phenylpyrimidine via Flash Column Chromatography: A Mechanistic and Practical Guide

Executive Summary The compound 5-Methoxy-2-phenylpyrimidine is a critical structural motif in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and multitarget therapeutic agents[1][2]. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methoxy-2-phenylpyrimidine is a critical structural motif in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and multitarget therapeutic agents[1][2]. However, isolating pyrimidine derivatives from crude reaction mixtures presents unique chromatographic challenges. The inherent basicity of the pyrimidine ring often leads to chemisorption on standard stationary phases. This application note details a robust, self-validating normal-phase flash chromatography protocol specifically optimized for 5-Methoxy-2-phenylpyrimidine, addressing common pitfalls such as peak tailing, compound degradation, and poor recovery.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, one must analyze the molecular properties of the target analyte and understand the causality behind each chromatographic parameter:

  • The Silanol Interaction Problem: Standard normal-phase chromatography utilizes bare silica gel (SiO₂), which is inherently acidic due to surface silanol (Si-OH) groups[3][4]. 5-Methoxy-2-phenylpyrimidine possesses highly basic nitrogen atoms within its heterocyclic core. During elution, these basic lone pairs engage in strong, undesirable hydrogen bonding and electrostatic interactions with the acidic silanols. This phenomenon manifests as severe peak tailing, band broadening, and poor recovery[3].

  • Mechanistic Solution (Sacrificial Base): To counteract this chemisorption, the mobile phase must be modified with 1% Triethylamine (TEA). TEA acts as a sacrificial base, competitively binding to and masking the acidic silanol sites[3]. This forces the pyrimidine derivative to partition purely based on its moderate polarity (driven by the methoxy and phenyl groups), resulting in sharp, symmetrical elution bands.

  • Elution Dynamics (Gradient vs. Isocratic): While isocratic elution is suitable for simple separations, low Rf​ compounds tend to elute in broad bands diluted across large solvent volumes[5]. Implementing a gradient elution (from non-polar Hexane to polar Ethyl Acetate) continuously increases the solvent strength, actively focusing the analyte band and accelerating desorption[5][6].

Experimental Workflow

FlashChromatographyWorkflow Node1 Crude Mixture (5-Methoxy-2-phenylpyrimidine) Node2 2D TLC Validation (Stability Check) Node1->Node2 Node3 Dry Loading (Silica Gel 1:3 ratio) Node2->Node3 Node4 Gradient Flash (Hex/EtOAc + 1% TEA) Node3->Node4 Node5 Fraction Collection (UV 254 nm / 280 nm) Node4->Node5 Node6 Product Isolation (Rotary Evaporation) Node5->Node6

Workflow for the flash chromatographic purification of 5-Methoxy-2-phenylpyrimidine.

Quantitative Method Parameters

The following tables summarize the empirical data used to establish the purification parameters.

Table 1: TLC Solvent System Optimization | Solvent System (v/v) | Additive | Target Rf​ | Observation / Causality | | :--- | :--- | :--- | :--- | | 80:20 Hexane:EtOAc | None | 0.15 | Severe streaking due to unmasked silanol interaction. | | 80:20 Hexane:EtOAc | 1% TEA | 0.30 | Sharp, circular spot. Optimal retention factor achieved. | | 50:50 Hexane:EtOAc | 1% TEA | 0.65 | Elutes too close to solvent front; poor resolution from impurities. | | 95:5 DCM:MeOH | None | 0.40 | Good Rf​ , but high risk of co-elution with highly polar byproducts. |

Table 2: Optimized Flash Chromatography Gradient

Column Volume (CV) % Hexane (with 1% TEA) % Ethyl Acetate Phase Objective
0.0 - 2.0 95% 5% Column equilibration and elution of non-polar impurities.

| 2.0 - 12.0 | 95% 60% | 5% 40% | Linear gradient to elute 5-Methoxy-2-phenylpyrimidine. | | 12.0 - 15.0 | 60% | 40% | Isocratic hold to ensure complete analyte recovery. | | 15.0 - 18.0 | 0% | 100% | Column wash to flush highly polar byproducts and baseline reset. |

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system, ensuring that potential failures are caught before the entire crude batch is compromised.

Phase 1: Self-Validating System Checks & Sample Preparation
  • 2D TLC Stability Check: Before committing the crude batch to the column, assess the stability of the pyrimidine derivative on silica[7]. Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop in 80:20 Hexane:EtOAc + 1% TEA. Dry the plate, rotate it 90 degrees, and develop again in the exact same solvent system.

    • Validation Check: If the compound appears as a single spot on the diagonal, it is stable. If it streaks or forms off-diagonal spots, it is degrading on the acidic phase, and neutral alumina or deactivated silica must be substituted[7].

  • Dry Loading (Solid Phase Extraction): Dissolve the crude 5-Methoxy-2-phenylpyrimidine in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 3 times the mass of the crude sample). Evaporate the DCM completely under reduced pressure until a dry, free-flowing powder is obtained[7].

    • Causality: Wet loading with a strong solvent like DCM would cause the analyte to travel rapidly down the column before the gradient begins, ruining resolution. Dry loading ensures a perfectly flat, narrow injection band, maximizing theoretical plates[7].

Phase 2: Column Packing and Equilibration
  • Column Selection: Select a high-capacity silica flash column (e.g., 20 µm particle size for higher resolution)[8]. The silica-to-crude mass ratio should be roughly 30:1 to 50:1 depending on the complexity of the crude mixture[4].

  • Equilibration: Pump 3 Column Volumes (CV) of the initial mobile phase (95:5 Hexane:EtOAc + 1% TEA) through the column.

    • Validation Check: Monitor the baseline on the UV detector. The baseline must completely stabilize before sample introduction to ensure the column is fully wetted and equilibrated.

Phase 3: Elution and Monitoring
  • Sample Introduction: Transfer the dry-loaded silica powder directly into the solid load cartridge or carefully pack it onto the top frit of the column.

  • Gradient Execution: Initiate the automated gradient program as defined in Table 2 .

  • UV Detection: Set the primary UV detection wavelength to 254 nm (optimal for the conjugated pyrimidine-phenyl system) and a secondary wavelength to 280 nm[3].

    • Validation Check: Collect the first 2 CVs (the void volume) in a separate flask and spot on a TLC plate to verify that the target compound did not "crash through" the column due to unexpected polarity shifts or column channeling[7].

Phase 4: Fraction Processing
  • Fraction Analysis: Analyze the collected fractions corresponding to the UV peaks via TLC. Combine only the fractions that show a single, pure spot at Rf​ ~0.30.

  • Solvent Removal: Concentrate the combined fractions using a rotary evaporator. If residual TEA is present (noted by a distinct amine odor or high-vacuum gauge fluctuation), co-evaporate with a small volume of toluene, then place the flask under high vacuum for 2-4 hours to yield the pure 5-Methoxy-2-phenylpyrimidine.

References
  • Successful Flash Chromatography Source: Biotage URL:[Link]

  • Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides Source: Biotage URL:[Link]

  • Successful flash chromatography (Elution Modes) Source: Biotage URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: PMC (NIH) URL:[Link]

Sources

Application

Application Note: Functionalization of 5-Methoxy-2-phenylpyrimidine for Agrochemical Development

Introduction & Strategic Rationale The pyrimidine scaffold is a privileged structure in agrochemical discovery, serving as the core pharmacophore in numerous commercial fungicides, herbicides, and insecticides. Among pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrimidine scaffold is a privileged structure in agrochemical discovery, serving as the core pharmacophore in numerous commercial fungicides, herbicides, and insecticides. Among pyrimidine derivatives, 5-Methoxy-2-phenylpyrimidine and its halogenated precursors (e.g., 4-chloro-5-methoxy-2-phenylpyrimidine) offer a highly versatile platform for late-stage functionalization [1].

The strategic placement of the methoxy group at the C-5 position is not merely structural; it fundamentally alters the electronic landscape of the pyrimidine ring. While the methoxy group is electron-donating via resonance, its strong inductive electron-withdrawing effect in the highly electron-deficient pyrimidine system significantly enhances the electrophilicity of the adjacent C-4 and C-6 positions [2]. This unique electronic push-pull system enables highly selective Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings under surprisingly mild conditions.

This application note details field-proven methodologies for the divergent functionalization of the 5-methoxy-2-phenylpyrimidine scaffold, empowering researchers to rapidly construct libraries of biaryl systems, diaryl ethers, and functionalized alkyl-pyrimidines for structure-activity relationship (SAR) studies in agrochemical development.

Mechanistic Workflows & Causality

To effectively utilize this scaffold, scientists must understand the causality behind the reaction conditions:

  • SNAr Sparing Metal Catalysts: The enhanced electrophilicity at C-4 (driven by the C-5 methoxy group) allows SNAr with arylthiols or aryloxides to proceed at 25–50°C without the need for palladium or copper catalysts [2]. This is critical for agrochemical scale-up, where removing residual heavy metals is costly.

  • Suzuki-Miyaura Transmetalation Efficiency: When constructing C-C bonds for fungicidal biaryl compounds, Pd-catalyzed Suzuki coupling is utilized. Electron-deficient aryl boronic acids exhibit higher turnover frequencies (TOF > 500 h⁻¹) in these systems due to enhanced transmetalation efficiency with the palladium intermediate [2].

  • Boekelheide Rearrangement for Prodrugs: To functionalize alkyl groups attached to the pyrimidine ring (e.g., converting a C-4 methyl group into a hydroxymethyl or acetoxymethyl group), N-oxidation followed by a Boekelheide rearrangement is employed [3]. This [3,3]-sigmatropic rearrangement is highly robust and allows for the tuning of a molecule's logP and solubility—essential parameters for foliar uptake in herbicides.

G Start 4-Chloro-5-methoxy- 2-phenylpyrimidine SNAr SNAr (Arylthiols/Aryloxides) 25-50°C, Base Start->SNAr Nucleophilic Substitution Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, 80°C Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination Pd2(dba)3, XPhos, 70-90°C Start->Buchwald C-N Bond Formation NOxide N-Oxidation & Boekelheide Rearrangement Start->NOxide C-H Functionalization via N-Oxide

Divergent functionalization pathways of the 4-chloro-5-methoxy-2-phenylpyrimidine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are integrated to ensure mechanistic fidelity at each step.

Protocol A: Catalyst-Free SNAr with Aryloxides (Diaryl Ether Synthesis)

Agrochemical Application: Synthesis of herbicide candidates mimicking natural auxins.

Rationale: Potassium carbonate (K₂CO₃) is used to deprotonate the phenol, generating a highly nucleophilic aryloxide. DMF is selected as a polar aprotic solvent to solvate the potassium cation, leaving the aryloxide "naked" and highly reactive, allowing the reaction to proceed at ambient to mildly elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-chloro-5-methoxy-2-phenylpyrimidine (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Slowly add 2-methoxyphenol (1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 50°C using an oil bath. Stir vigorously for 4–6 hours.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 220.6) and the appearance of the product mass confirm the completion of the substitution [4].

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield 5-methoxy-4-(2-methoxyphenoxy)-2-phenylpyrimidine.

Protocol B: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

Agrochemical Application: Construction of rigid biaryl axes for complex fungicide development.

Rationale: A biphasic 1,4-Dioxane/Water (4:1) system is critical. Water dissolves the K₂CO₃ base, facilitating the formation of the reactive boronate complex, which undergoes transmetalation with the Pd(II) intermediate significantly faster than the neutral boronic acid. Dioxane provides an optimal boiling point (101°C) for the thermal demands of the catalytic cycle [1].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry Schlenk flask, combine 4-chloro-5-methoxy-2-phenylpyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 ratio) via syringe.

  • Coupling: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Filter the organic phase through a pad of Celite to remove palladium black.

  • Isolation: Concentrate and purify via silica gel chromatography to isolate the biaryl product.

Protocol C: Boekelheide Rearrangement via Pyrimidine N-Oxide

Agrochemical Application: Installation of hydroxymethyl groups for subsequent esterification into lipophilic prodrugs.

Rationale: Treatment of a methyl-substituted pyrimidine N-oxide with an anhydride triggers a [3,3]-sigmatropic rearrangement. Trifluoroacetic anhydride (TFAA) is highly electrophilic, allowing the initial O-acylation to occur at room temperature, directly furnishing the hydroxymethyl derivative upon hydrolysis[3].

G N_Oxide Pyrimidine N-Oxide Acylation O-Acylation (Ac2O or TFAA) N_Oxide->Acylation Intermediate N-Acyloxypyrimidinium Intermediate Acylation->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Deprotonation & Migration Product 4-Acetoxymethyl / 4-Hydroxymethyl Pyrimidine Rearrangement->Product

Mechanistic pathway of the Boekelheide rearrangement on pyrimidine N-oxides.

Step-by-Step Methodology:

  • N-Oxidation: React the starting alkyl-pyrimidine with m-CPBA in DCM at 0°C to form the pyrimidine N-oxide. Purify via basic alumina chromatography.

  • Rearrangement (Hydroxymethylation): Dissolve the pyrimidine N-oxide (1.0 equiv) in anhydrous DCM under Argon.

  • Activation: Slowly add Trifluoroacetic anhydride (TFAA, 5.0 equiv) dropwise at 0°C.

  • Migration: Allow the reaction to warm to room temperature and stir for 4 hours. The rearrangement proceeds spontaneously.

  • Hydrolysis: Quench carefully with saturated aqueous NaHCO₃ to hydrolyze the trifluoroacetate ester intermediate.

  • Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the 4-hydroxymethyl-substituted pyrimidine derivative [3].

Quantitative Data Summary

The following table summarizes the comparative efficiencies of the functionalization methods discussed, highlighting their utility in library generation.

Reaction TypeCatalyst / ReagentsSolvent SystemTemp (°C)Avg. Yield (%)Agrochemical Relevance
SNAr (Aryloxide) K₂CO₃ (No metal cat.)DMF5085 - 92Herbicide core synthesis (diaryl ethers)
SNAr (Arylthiol) TriethylamineDCM2590 - 98Systemic insecticide development
Suzuki Coupling Pd(PPh₃)₄ (3 mol%), K₂CO₃Dioxane/H₂O (4:1)8075 - 88Broad-spectrum fungicide scaffolds
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene9065 - 80Kinase-targeting pest control agents
Boekelheide (TFAA) TFAA (5.0 equiv)DCM2560 - 75Hydroxymethylation for prodrug esters

References

Method

standard operating procedure for handling 5-Methoxy-2-phenylpyrimidine

Standard Operating Procedure for 5-Methoxy-2-phenylpyrimidine Compound Profile and Introduction 5-Methoxy-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine class. Pyrimidine scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure for 5-Methoxy-2-phenylpyrimidine

Compound Profile and Introduction

5-Methoxy-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine class. Pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including established therapeutics.[1][2] The specific arrangement of a phenyl group at the C2 position and a methoxy group at the C5 position imparts distinct physicochemical properties that make it a valuable intermediate for chemical synthesis and a candidate for biological screening in drug discovery programs.[1][3]

This document provides a comprehensive guide for the safe handling, storage, and application of 5-Methoxy-2-phenylpyrimidine, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure scientific integrity, user safety, and experimental reproducibility.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂O[3]
Molecular Weight 186.21 g/mol [3]
Appearance Typically a crystalline solid[3]
Melting Point ~100-110 °C[3][4]
Solubility Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol; limited solubility in water.[3][5]
Stability Stable under standard ambient conditions. The methoxy group may undergo hydrolysis under strong acidic or basic conditions.[6]

Hazard Identification and Risk Assessment

While specific toxicity data for 5-Methoxy-2-phenylpyrimidine is not extensively documented in publicly available safety data sheets, compounds of the pyrimidine class can present various hazards. A thorough risk assessment is mandatory before any handling. The following potential hazards are based on general principles for related chemical structures.[5][7][8]

  • Eye Irritation: May cause serious eye irritation.[7][9]

  • Skin Irritation: May cause skin irritation upon contact.[7][9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9]

  • Ingestion: May be harmful if swallowed.[10]

Risk Mitigation Strategy: A risk assessment must be performed for each specific experiment. The primary mitigation strategy involves minimizing exposure through the use of appropriate engineering controls and personal protective equipment (PPE).

Standard Operating Procedure: Safe Handling, Storage, and Disposal

The causality behind these procedures is to create multiple barriers of protection to prevent accidental exposure to the chemical, ensuring the safety of the operator and the integrity of the experiment.

Engineering Controls
  • Primary Control: All handling of solid 5-Methoxy-2-phenylpyrimidine, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Secondary Control: A safety shower and eyewash station must be readily accessible in the laboratory.[11]

Required Personal Protective Equipment (PPE)
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a splash hazard, chemical splash goggles must be worn.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]

  • Body Protection: A flame-resistant laboratory coat must be worn at all times.[12]

  • Respiratory Protection: Not typically required when handling small quantities within a fume hood. If procedures may generate significant dust, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Storage Protocol
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Temperature: For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended to minimize potential degradation.[5][6]

Spill and Emergency Procedures
  • Small Spills (in fume hood):

    • Decontaminate the area with a suitable solvent (e.g., ethanol) and absorbent pads.

    • Wipe the area clean.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent the spread of the material. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal

All waste materials contaminated with 5-Methoxy-2-phenylpyrimidine, including empty containers, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

Application Protocol: Preparation of a Stock Solution for In Vitro Screening

This protocol details the preparation of a high-concentration stock solution, a common first step in drug discovery workflows for screening compounds against biological targets like protein kinases or in cell-based assays.[1][13][14]

Rationale

Dimethyl sulfoxide (DMSO) is selected as the solvent due to its excellent solvating power for a wide range of organic molecules and its high miscibility with aqueous media used in most biological assays.[3][5] A high concentration (e.g., 10 mM) allows for serial dilutions to achieve the desired final assay concentrations while minimizing the final percentage of DMSO in the assay, which can have off-target effects.

Materials and Equipment
  • 5-Methoxy-2-phenylpyrimidine (solid)

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (readable to 0.01 mg)

  • Chemical fume hood

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of 5-Methoxy-2-phenylpyrimidine required to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass = (0.010 mol/L) × (0.001 L) × (186.21 g/mol ) = 0.0018621 g = 1.86 mg

  • Weighing (in Fume Hood):

    • Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.

    • Carefully add approximately 1.86 mg of 5-Methoxy-2-phenylpyrimidine to the container. Record the exact mass.

  • Dissolution:

    • Based on the recorded mass, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Formula: Volume (µL) = [Mass (mg) / 186.21 ( g/mol )] × 100,000

    • Using a calibrated micropipette, add the calculated volume of DMSO to the container.

    • Cap the container securely.

  • Solubilization:

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage and Aliquoting:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[5]

Visualization and Workflows

Diagram 1: General Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Conduct Risk Assessment B 2. Select & Don PPE (Lab Coat, Goggles, Gloves) A->B C 3. Weigh Solid Compound B->C D 4. Add Solvent & Dissolve C->D E 5. Transfer/Aliquot Solution D->E F 6. Securely Store Aliquots (Labeled, -20°C) E->F G 7. Decontaminate Work Area F->G H 8. Dispose of Waste Properly G->H

Caption: Logical workflow for the safe handling of 5-Methoxy-2-phenylpyrimidine.

Diagram 2: Stock Solution Preparation Protocol

G start Start: Calculate Required Mass weigh Weigh Compound Tare vial on analytical balance. Add solid 5-M-2-PP. Record exact mass. start->weigh Step 1 dissolve Dissolve in DMSO Calculate required DMSO volume. Add DMSO to vial. Vortex until fully dissolved. weigh->dissolve Step 2 aliquot Aliquot & Store Dispense into single-use tubes. Label clearly. Store at -20°C or below. dissolve->aliquot Step 3 end End: Ready for Assay Dilution aliquot->end Step 4

Caption: Step-by-step process for preparing a DMSO stock solution.

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-phenylpyrimidine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of 5-Methoxy-2-phenylpyrimidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of 5-Methoxy-2-phenylpyrimidine . By synthesizing mechanistic theory with field-proven empirical data, this document provides actionable troubleshooting steps and self-validating protocols to ensure reproducible scale-up.

Diagnostic Workflow: Troubleshooting Low Yields

Before altering your protocol, use the diagnostic logic tree below to identify the mechanistic failure point in your reaction.

TroubleshootingWorkflow Start Low Yield Detected (< 50%) CheckConv Is 2-chloro-5-methoxypyrimidine consumed? (LC-MS/TLC) Start->CheckConv Unreacted No: Poor Conversion CheckConv->Unreacted SM Remains Consumed Yes: Side Reactions CheckConv->Consumed SM Consumed SolUnreacted 1. Check Pd catalyst viability 2. Ensure base is dissolved (add H2O) 3. Increase temperature Unreacted->SolUnreacted CheckSide Identify Major Byproduct Consumed->CheckSide Dehalogenation 5-Methoxypyrimidine (Dehalogenation) CheckSide->Dehalogenation Homocoupling Biphenyl (Homocoupling) CheckSide->Homocoupling SolDehalo Switch to bulky ligand (e.g., XPhos, dppf) Dehalogenation->SolDehalo SolHomo Strictly deoxygenate solvent (Argon sparge > 30 min) Homocoupling->SolHomo

Diagnostic workflow for troubleshooting low yields in Suzuki-Miyaura pyrimidine cross-coupling.

Core FAQs: Route Selection & Mechanistic Insights

Q: Which synthetic route provides the highest yield and scalability for 5-Methoxy-2-phenylpyrimidine? A: The Suzuki-Miyaura cross-coupling between 2-chloro-5-methoxypyrimidine and phenylboronic acid is the industry standard[1]. While classical condensation methods (e.g., reacting benzamidine with a 2-methoxy-1,3-dielectrophile) are possible, they frequently suffer from poor regioselectivity, incomplete cyclization, and amidine hydrolysis. Suzuki coupling offers predictable yields (often >80%) and tolerates mild conditions[2].

Q: My Suzuki coupling is stalling at 40% conversion. Why? A: Stalled cross-couplings usually result from either catalyst deactivation or insufficient boronate activation. The transmetalation step requires the phenylboronic acid to be converted into a highly nucleophilic boronate complex. If you are using strictly anhydrous conditions, the inorganic base (e.g., K₂CO₃) cannot effectively form this complex. Adding 10–20% v/v water to your organic solvent (such as 1,4-Dioxane) is mechanistically critical to facilitate this activation[3].

Q: I am observing significant amounts of dehalogenated starting material (5-methoxypyrimidine). How do I prevent this? A: Dehalogenation occurs when protodepalladation or β -hydride elimination outcompetes the transmetalation and reductive elimination steps. To resolve this, switch from a standard catalyst like Pd(PPh₃)₄ to a catalyst with a larger bite angle or a bulky bidentate ligand, such as Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos. Bulky ligands sterically force the palladium centers closer together, drastically accelerating the reductive elimination step and favoring the formation of the cross-coupled product[4].

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of varying catalysts, solvents, and bases on the yield of 5-Methoxy-2-phenylpyrimidine.

Catalyst SystemSolvent SystemBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Byproduct
Pd(PPh₃)₄ (5 mol%)Toluene (Anhydrous)K₂CO₃100124538Unreacted SM
Pd(PPh₃)₄ (5 mol%)1,4-Dioxane / H₂O (4:1)K₂CO₃1004>9581Biphenyl (Trace)
Pd(dppf)Cl₂ (2 mol%)1,4-Dioxane / H₂O (4:1)Na₂CO₃903>9992None
Pd(OAc)₂ / SPhosTHF / H₂O (5:1)K₃PO₄802>9994None

Data synthesis indicates that biphasic aqueous systems paired with bidentate or bulky monodentate phosphine ligands provide the optimal environment for high-yielding pyrimidine cross-couplings.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Protocol

This protocol is designed as a self-validating system , meaning visual and analytical cues are built into the steps to ensure the reaction is proceeding correctly.

Step 1: Preparation & Reagent Loading

  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-5-methoxypyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Causality: A slight stoichiometric excess of phenylboronic acid compensates for potential protodeboronation (hydrolysis of the C-B bond) that can occur at elevated temperatures.

Step 2: Solvent Addition & Rigorous Degassing

  • Action: Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 v/v). Sparge the suspension vigorously with Argon for at least 15–20 minutes.

  • Validation: The mixture will appear as a cloudy, heterogeneous white suspension. Crucial: Oxygen removal is mandatory to prevent the palladium-catalyzed homocoupling of phenylboronic acid into biphenyl, which consumes your reagent and complicates purification.

Step 3: Catalyst Introduction

  • Action: Quickly add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%) under a positive stream of Argon. Seal the flask.

  • Causality: Adding the catalyst last minimizes its exposure to trace atmospheric oxygen before the active Pd(0) species is stabilized by the coordinating reagents.

Step 4: Heating & Reaction Monitoring

  • Action: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Monitor via LC-MS or TLC (Eluent: Hexanes/EtOAc 3:1).

  • Validation: Upon reaching 90 °C, the reaction mixture should transition from a cloudy suspension to a deep red/brown homogeneous solution (or a dark biphasic mixture). Complete consumption of the pyrimidine starting material (highly UV active at 254 nm) should be analytically confirmed within 2 to 3 hours.

Step 5: Workup & Palladium Scavenging

  • Action: Cool to room temperature. Dilute the mixture with EtOAc and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄. If the organic layer retains a dark brown/yellow tint, stir with a palladium scavenger (e.g., SiliaMetS® Thiol) for 2 hours before filtering.

  • Causality: Pyrimidine nitrogens are excellent ligands for transition metals. Trace palladium often coordinates to the product, causing discoloration and mass balance loss. Scavengers competitively strip the metal, releasing the pure product.

Step 6: Purification

  • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes to 20% EtOAc/Hexanes).

  • Result: 5-Methoxy-2-phenylpyrimidine is isolated as a white to off-white crystalline solid.

Specific Troubleshooting Q&A

Issue: A black precipitate forms immediately upon heating the reaction.

  • Cause: This is "palladium black" (inactive bulk palladium metal), indicating catastrophic catalyst crash-out. It occurs when the active Pd(0) species is not stabilized by ligands, usually due to ligand oxidation by trace O₂.

  • Solution: Abort the reaction. Ensure your solvents are rigorously degassed (sparging vs. simple bubbling). If using older batches of Pd(PPh₃)₄, the phosphine ligands may have oxidized to phosphine oxides. Switch to a more robust precatalyst like Pd(dppf)Cl₂.

Issue: The isolated yield is low, and LC-MS shows a mass corresponding to the phenol derivative (5-hydroxy-2-phenylpyrimidine).

  • Cause: Ether cleavage. The methoxy group at the C5 position of the pyrimidine ring can undergo demethylation under harshly basic conditions at high temperatures, especially if the reaction is left running overnight unnecessarily.

  • Solution: Strictly monitor the reaction time and halt heating as soon as the starting material is consumed (typically <3 hours). Switch to a milder base like Na₂CO₃ or K₃PO₄ if the issue persists.

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Optimization

troubleshooting low conversion rates for 5-Methoxy-2-phenylpyrimidine

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter stalled reactions and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter stalled reactions and low isolated yields when synthesizing 5-methoxy-2-phenylpyrimidine .

While this pyrimidine derivative is a privileged scaffold in drug discovery, its electron-deficient core combined with the specific electronic contributions of the methoxy group can create significant synthetic bottlenecks. This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating, step-by-step protocols to ensure high-fidelity conversions.

Diagnostic Triage: Isolating the Cause of Low Conversion

Before adjusting your reaction parameters, use the diagnostic logic tree below to isolate the primary failure mode based on your chosen synthetic route.

G Start Low Conversion Detected (< 50% Yield) Route Identify Synthetic Route Start->Route Suzuki Route A: Suzuki-Miyaura Coupling Route->Suzuki Condensation Route B: De Novo Condensation Route->Condensation CheckSM Check Boronic Acid (Protodeboronation?) Suzuki->CheckSM CheckCat Check Catalyst State (Pd Black Formation?) Suzuki->CheckCat CheckpH Check Reaction pH (Outside 8-10 range?) Condensation->CheckpH CheckWater Check Water Content (Amidine hydrolysis?) Condensation->CheckWater SolvSM Use anhydrous solvent or lower temp to 60°C CheckSM->SolvSM Yes SolvCat Increase ligand bulk (e.g., XPhos, SPhos) CheckCat->SolvCat Yes SolvpH Buffer with NaOAc/AcOH CheckpH->SolvpH Yes SolvWater Use Dean-Stark trap or molecular sieves CheckWater->SolvWater Yes

Diagnostic logic tree for isolating low conversion causes in 5-methoxy-2-phenylpyrimidine synthesis.

Module 1: Troubleshooting Cross-Coupling (Suzuki-Miyaura Route)

Q: My Suzuki-Miyaura coupling of 2-chloro-5-methoxypyrimidine with phenylboronic acid is stalling at 30% conversion. Why is the reaction incomplete despite prolonged heating?

A: The root cause lies in the electronic properties of the pyrimidine ring. The methoxy group at the C5 position acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density of the pyrimidine core, making the oxidative addition of palladium into the C2-Cl bond thermodynamically sluggish. When oxidative addition is slow, the active Pd(0) species remains exposed and is prone to aggregation, forming catalytically dead "Pd black." Furthermore, the prolonged heating required to force this sluggish addition often leads to the protodeboronation of your phenylboronic acid, consuming the starting material before transmetalation can even occur[1].

Q: How do I optimize the catalyst and ligand system to overcome this electronic deactivation?

A: You must switch to an electron-rich, sterically bulky dialkylbiaryl phosphine ligand (such as XPhos) and eliminate water from the system to prevent protodeboronation. The bulky dicyclohexyl groups of XPhos facilitate the difficult oxidative addition into the electron-rich C-Cl bond, while its biphenyl backbone accelerates reductive elimination[2].

Quantitative Data: Catalyst and Ligand Screening for C2-Arylation

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene10035Protodeboronation
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9052Sluggish Oxidative Addition
Pd(OAc)₂ / SPhosK₃PO₄ (anhydrous)Toluene10088Minor Homocoupling
Pd₂(dba)₃ / XPhos K₃PO₄ (anhydrous) Dioxane 80 >95 None (Optimized)

Q: What is the exact protocol to ensure this optimized coupling reaches completion?

A: Follow this self-validating methodology to guarantee high conversion:

Optimized Suzuki-Miyaura Protocol:

  • Reagent Validation: Titrate your phenylboronic acid using NMR prior to the reaction to ensure >95% active monomeric species. Boronic acids readily form unreactive trimeric boroxines upon storage on the benchtop.

  • Catalyst Complexation: In a nitrogen-filled glovebox, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in anhydrous 1,4-dioxane. Stir for 30 minutes at room temperature. Self-Validation: The solution must transition from purple to a homogeneous deep red, visually confirming the formation of the active L₂Pd(0) species.

  • Reaction Assembly: Add 2-chloro-5-methoxypyrimidine (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq). Using anhydrous K₃PO₄ over aqueous Na₂CO₃ prevents the biphasic conditions that accelerate protodeboronation.

  • Thermal Activation: Seal the vessel and heat the mixture to 80°C for 12 hours.

  • In-Process Control (IPC): At 4 hours, pull a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. Self-Validation: A conversion of >70% at this stage validates the kinetic trajectory. If conversion is <30%, check the trace for biphenyl (indicating homocoupling) or unreacted chloride.

Module 2: Troubleshooting De Novo Ring Condensation

Q: I am attempting a Biginelli/Pinner-type condensation to form the pyrimidine ring from benzamidine and a 1,3-dicarbonyl equivalent, but I am getting complex oligomeric mixtures and <20% yield. What is driving this failure?

A: De novo pyrimidine condensation is highly sensitive to pH and moisture. Benzamidine is highly basic. If the reaction is too acidic, the amidine is fully protonated and rendered non-nucleophilic. If it is too basic, the 1,3-dicarbonyl equivalent undergoes rapid self-condensation (aldol-type side reactions). More importantly, the water generated during the final cyclodehydration step can hydrolyze the intermediate imines back to starting materials, establishing an unfavorable equilibrium that stalls the reaction[3].

Q: What is the most reliable protocol for driving this condensation to completion?

A: You must strictly control the generation of the free-base amidine and continuously remove water from the system to drive the equilibrium forward.

Optimized Condensation Protocol:

  • Precursor Activation: Dissolve benzamidine hydrochloride (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) dropwise at 0°C. Self-Validation: The immediate precipitation of white NaCl confirms the successful liberation of the free-base amidine. Filter the solution under nitrogen to remove the salt.

  • Condensation: Add your β-alkoxy-β-ketoenamide or dicarbonyl equivalent (1.0 eq) to the filtrate. The reaction must be kept strictly anhydrous at this stage.

  • Cyclodehydration: Add a catalytic amount of glacial acetic acid (0.1 eq) to buffer the pH to ~8.5. Reflux for 16 hours using a Soxhlet extractor fitted with activated 3Å molecular sieves. Self-Validation: The continuous removal of water by the sieves physically drives the equilibrium forward; failure to use sieves will stall the reaction at <20% conversion.

  • Isolation: Concentrate the solvent in vacuo, reconstitute in EtOAc, and wash with saturated NaHCO₃ to remove the acetic acid catalyst before column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I synthesize the 5-methoxy-2-phenylpyrimidine core without using transition metals or harsh solvents? A: Yes. Recent green chemistry innovations leverage solvent-free techniques that bypass traditional equilibrium issues. Deep eutectic solvents (DES)—such as a urea/CuCl₂ eutectic mixture—or mechanochemical grinding can facilitate catalyst-free condensations of benzamidine hydrochlorides with β-keto esters. These methods have been shown to produce pyrimidine cores in up to 95% yield without the need for traditional volatile organic solvents[1].

Q: I am trying to synthesize a highly substituted pyrimidine N-oxide intermediate as a detour to my final product. Does the methoxy group interfere with the cyclocondensation? A: No, the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine hydrochloride is highly robust. The methoxy group actually serves as an excellent alkoxy substituent for exploring these reactions. This "detour" via pyrimidine N-oxides can be highly advantageous because both the condensation and subsequent reduction steps can proceed at room temperature, yielding the desired pyrimidines under exceptionally mild conditions[3].

Q: Why am I seeing a major byproduct with a mass corresponding to the loss of the methoxy group during my scale-up? A: This is a classic symptom of nucleophilic aromatic substitution (S_NAr) occurring at the C5 position. If your reaction mixture contains strong nucleophiles (like unreacted ethoxide or hydroxide from wet bases) and is subjected to prolonged heating, the methoxy group can be displaced. Ensure your bases are strictly anhydrous and avoid exceeding 80°C during cross-coupling steps.

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Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 5-Methoxy-2-phenylpyrimidine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for pyrimidine derivatives.

Analyzing 5-Methoxy-2-phenylpyrimidine presents unique chromatographic challenges. The molecule features a moderately hydrophobic phenyl group, an electron-donating methoxy group, and a pyrimidine ring containing two basic, sp2 -hybridized nitrogen atoms. This specific structural combination frequently leads to severe peak tailing and retention instability if the mobile phase is not rigorously optimized.

Part 1: Expert FAQs — Understanding Analyte-Stationary Phase Dynamics

Q1: Why does 5-Methoxy-2-phenylpyrimidine exhibit severe peak tailing in standard water/acetonitrile gradients? A1: The tailing is primarily a chemical phenomenon rather than a physical column defect. In a standard, unbuffered mobile phase (pH ~5.5–6.0), residual silanol groups (Si-OH) on the silica-based stationary phase dissociate into negatively charged silanols (Si-O⁻). The basic pyrimidine nitrogens interact with these active sites via secondary ion-exchange and hydrogen bonding. Because these secondary interactions are kinetically slower than the primary hydrophobic partitioning of the phenyl group, the molecules "drag" during elution, causing a chemical tail[1].

Q2: Should I optimize my mobile phase for the neutral or ionized state of the pyrimidine? A2: This depends on your detection method and retention goals, but you must avoid the intermediate state. To achieve reproducible chromatography, the mobile phase pH must be at least 2 units above or below the analyte's pKa​ . According to the Henderson-Hasselbalch equation, this ensures that 99% of the analyte exists in a single ionization state, preventing peak broadening and splitting[2]. Operating at a low pH (e.g., pH 2.5) protonates the basic nitrogens. While this reduces hydrophobic retention, it simultaneously neutralizes acidic silanols on the silica column, resulting in sharp peaks. Alternatively, operating at a higher pH keeps the pyrimidine neutral for maximum retention, but requires careful buffer selection to manage ionized silanols[3].

Q3: How do I select the right buffer concentration? A3: A buffer must be chosen based on its ability to maintain pH without suppressing analyte ionization, especially if transitioning to LC-MS. It is critical that the buffer has a pKa​ close to your target mobile phase pH, as buffers control pH best at their pKa​ [4]. Generally, a buffer concentration of 10–50 mM is adequate for small molecules like 5-Methoxy-2-phenylpyrimidine[4].

Part 2: Mechanistic Visualizations

To effectively troubleshoot, we must first visualize the chemical pathways causing the chromatographic failures and the logical workflows required to resolve them.

G Analyte 5-Methoxy-2-phenylpyrimidine (Basic Nitrogen) Interaction Secondary Ion-Exchange / Hydrogen Bonding Analyte->Interaction Elution Ideal Hydrophobic Elution (Symmetrical Peak) Analyte->Elution Primary C18 Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface Silanol->Interaction Tailing Peak Tailing & Broadening Interaction->Tailing Modifier Triethylamine (TEA) or Low pH Buffer (H⁺) Masked Neutralized/Masked Silanol (Si-OH or Si-O⁻...TEA⁺) Modifier->Masked Competes/Protonates Masked->Elution

Caption: Mechanistic pathway of silanol-induced peak tailing and its resolution via mobile phase modifiers.

G Start Observe Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Is pH near analyte pKa? Start->CheckPH AdjustPH Adjust pH >2 units away from pKa CheckPH->AdjustPH Yes CheckSilanol Suspect Silanol Interactions? CheckPH->CheckSilanol No Success Symmetrical Peak (Tf 1.0 - 1.2) AdjustPH->Success AddTEA Add Amine Modifier (e.g., 0.1% TEA) CheckSilanol->AddTEA Yes UseEndcapped Switch to End-capped or Polar-embedded C18 CheckSilanol->UseEndcapped Persistent AddTEA->Success UseEndcapped->Success

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing in pyrimidine HPLC analysis.

Part 3: Quantitative Data & Selection Guides

Table 1: Mobile Phase Buffer Selection Guide for 5-Methoxy-2-phenylpyrimidine

Selecting the wrong buffer can lead to irreproducible retention and severe tailing[4]. Use this matrix to select the optimal system based on your detector and pH requirements.

Buffer System pKa​ (25°C)Effective pH RangeLC-MS CompatibilityMechanistic Effect on Analyte & Column
Trifluoroacetic Acid (TFA) 0.5< 1.5Poor (Ion Suppression)Fully protonates pyrimidine; neutralizes silanols; acts as a strong ion-pair reagent.
Phosphate 2.11.1 - 3.1IncompatibleExcellent UV transparency; ideal for low-pH silanol suppression and sharp peaks.
Formate 3.82.8 - 4.8ExcellentVolatile for MS; maintains neutral pyrimidine state if pH > 4.5[3].
Acetate 4.83.8 - 5.8ExcellentKeeps pyrimidine neutral; however, silanols may begin to ionize (Si-O⁻).
Ammonia 9.28.2 - 10.2ExcellentHigh pH keeps pyrimidine neutral; requires hybrid silica columns resistant to alkaline dissolution.
Table 2: Troubleshooting Matrix
SymptomMechanistic CauseCorrective ActionExpected Outcome
Severe Peak Tailing ( Tf​>1.5 ) Secondary ion-exchange between basic pyrimidine nitrogens and ionized silanols (Si-O⁻)[1].Add 0.1% Triethylamine (TEA) or lower mobile phase pH to < 3.0.TEA masks silanols; low pH neutralizes them. Tf​ returns to 1.0 - 1.1.
Retention Time Drift Inadequate buffering capacity causing localized pH changes during gradient elution.Ensure buffer concentration is 10-50 mM and pH is within ±1 unit of buffer pKa​ [4].Stabilized ionization state; highly reproducible tR​ across injections.
Split Peaks Sample solvent is stronger (more organic) than the initial mobile phase conditions.Dilute sample in initial mobile phase or a weaker solvent (e.g., higher aqueous %).Analyte focuses at the column head; a single, sharp peak elutes.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization Workflow

Objective: Determine the optimal pH to achieve symmetrical peak shape ( Tf​≤1.2 ) without compromising the retention factor ( k′≥2 ).

  • Step 1: System Suitability Validation (Self-Validation Step). Inject a neutral, non-ionizable marker (e.g., Toluene or Uracil) using a 50:50 Water:Acetonitrile mobile phase. If the neutral marker elutes with a perfectly symmetrical peak but the 5-Methoxy-2-phenylpyrimidine tails, you have definitively isolated the root cause to chemical secondary interactions rather than a physical column void or extra-column dead volume.

  • Step 2: Buffer Preparation. Prepare three distinct 20 mM buffer solutions to test different ionization states:

    • pH 2.5: Potassium phosphate (adjusted with phosphoric acid).

    • pH 4.5: Ammonium formate (adjusted with formic acid).

    • pH 6.5: Ammonium acetate (adjusted with acetic acid).

  • Step 3: Isocratic Scouting. Run the 5-Methoxy-2-phenylpyrimidine standard at 50% organic modifier (Acetonitrile) for each buffered aqueous phase. Ensure the column is equilibrated with at least 10 column volumes between phase changes.

  • Step 4: Data Synthesis. Calculate the Tailing Factor ( Tf​ ) at 5% peak height for each run. Select the pH that provides a Tf​ closest to 1.0.

Protocol 2: Silanol-Masking with Triethylamine (TEA) for UV-HPLC Methods

Objective: Eliminate chemical tailing at near-neutral pH by competitively blocking active silanol sites when low-pH methods are not viable.

  • Step 1: Aqueous Phase Preparation. Measure 1 L of HPLC-grade water. Add 1.0 mL of Triethylamine (TEA) to achieve a 0.1% (v/v) concentration.

  • Step 2: pH Adjustment. The addition of TEA will raise the pH significantly. Titrate the solution dropwise with concentrated phosphoric acid until the pH reaches exactly 6.0.

  • Step 3: Filtration & Degassing. Filter the buffered solution through a 0.22 µm nylon membrane to remove particulates and degas via sonication for 15 minutes.

  • Step 4: Chromatographic Evaluation (Self-Validation Step). To validate the masking efficiency, monitor the system backpressure and baseline drift during equilibration. A stable baseline indicates the TEA has saturated the active silanol sites. Inject the sample; the positively charged TEA molecules will aggressively bind to the negatively charged Si-O⁻ sites, acting as a "sacrificial base" and allowing the 5-Methoxy-2-phenylpyrimidine to elute purely via hydrophobic interactions[1]. A reduction in retention time ( tR​ ) coupled with an improved tailing factor ( Tf​ ) confirms successful silanol masking.

References
  • [4] Title: Reversed-phase HPLC Buffers | Source: pitt.edu | URL: 4

  • [3] Title: New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | Source: chromatographyonline.com | URL: 3

  • [2] Title: Selecting Buffer pH in Reversed-Phase HPLC | Source: yolasite.com | URL: 2

  • [1] Title: Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design | Source: nih.gov | URL: 1

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-2-phenylpyrimidine

Welcome to the technical support and troubleshooting center for the purification of 5-Methoxy-2-phenylpyrimidine . Because this compound is frequently synthesized via transition-metal-catalyzed cross-coupling (e.g., Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of 5-Methoxy-2-phenylpyrimidine . Because this compound is frequently synthesized via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling of 5-bromo-2-methoxypyrimidine and phenylboronic acid), crude mixtures often contain a complex matrix of non-polar homocoupling byproducts, residual metal catalysts, and polar degradants[1].

This guide is designed for researchers and drug development professionals, providing field-proven, causality-driven methodologies to isolate pharmaceutical-grade material.

Diagnostic Triage & Impurity Resolution Workflow

Before initiating purification, it is critical to profile the crude mixture using LC-MS or TLC to identify the specific class of impurities present[2]. Use the diagnostic workflow below to select the appropriate purification strategy.

ImpurityTriage A Crude 5-Methoxy-2-phenylpyrimidine B Impurity Profiling (LC-MS / TLC) A->B C Non-Polar Byproducts (e.g., Biphenyl) B->C High Rf D Polar Degradants (e.g., Phenol derivatives) B->D Low Rf E Residual Pd Catalyst (Dark coloration) B->E Visual/ICP F Flash Chromatography (Hexane/EtOAc) C->F G Alkaline Wash & Recrystallization D->G H Silica-Thiol Scavenging E->H I High Purity Product (>99.5%) F->I G->I H->I

Impurity resolution workflow for crude 5-Methoxy-2-phenylpyrimidine.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My crude product is heavily contaminated with biphenyl. How do I effectively separate it?

  • The Causality: Biphenyl is a classic homocoupling byproduct generated during the Suzuki coupling of phenylboronic acid. Because biphenyl lacks heteroatoms, it is highly non-polar and cannot participate in hydrogen bonding. In contrast, 5-methoxy-2-phenylpyrimidine contains two basic nitrogen atoms and a methoxy group, giving it moderate polarity.

  • The Resolution: Flash column chromatography is highly effective here. By initiating elution with 100% hexanes, the non-polar biphenyl is rapidly washed from the column. A subsequent step-gradient to 8:1 Hexanes/Ethyl Acetate will selectively elute the target pyrimidine[1].

Q2: The isolated product is a dark brown oil instead of a pale solid. Is the batch ruined?

  • The Causality: The dark coloration is almost certainly caused by residual palladium nanoparticles and degraded phosphine ligands (e.g., triphenylphosphine oxide) coordinating strongly to the pyrimidine nitrogens. Traditional silica chromatography often fails here, as the palladium smears across the column, continuously contaminating the fractions.

  • The Resolution: Pre-treat the crude mixture with a metal scavenger (such as Silica-Thiol or QuadraPure™ TU). The soft sulfur atoms in the thiol groups have a vastly higher affinity for the soft palladium metal than the hard nitrogen atoms of the pyrimidine ring, effectively sequestering the metal prior to further purification.

Q3: TLC shows a polar impurity that trails the product. LC-MS indicates a mass corresponding to 2-phenylpyrimidin-5-ol. What happened?

  • The Causality: Demethylation of the 5-methoxy group can occur if the reaction was subjected to harsh basic conditions or prolonged heating, yielding a phenolic degradant.

  • The Resolution: Because 2-phenylpyrimidin-5-ol possesses a free hydroxyl group, it is significantly more acidic than the target compound. Perform a liquid-liquid extraction using a mild alkaline wash (e.g., 0.1 M NaOH). The phenol is deprotonated into the aqueous layer as a water-soluble phenoxide salt, while the neutral 5-methoxy-2-phenylpyrimidine remains in the organic phase.

Q4: How can I achieve >99.5% purity for biological screening without relying on preparative HPLC?

  • The Causality: While preparative HPLC is a standard technique for removing trace impurities, it is limited by low throughput and high solvent consumption[3]. Recrystallization serves as a superior final "polishing" step because it relies on strict lattice-exclusion principles; impurities that do not perfectly match the geometry of the 5-methoxy-2-phenylpyrimidine crystal lattice are rejected and remain in the mother liquor[4][5].

  • The Resolution: Utilize a solvent-antisolvent recrystallization system (Ethanol/Water) to achieve ultra-high purity.

Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes of various purification techniques when applied to crude 5-Methoxy-2-phenylpyrimidine.

Purification TechniqueTarget Impurities RemovedTypical Recovery (%)Achievable Purity (%)Scalability & Throughput
Flash Chromatography Biphenyl, Unreacted Starting Materials75 - 85%95 - 98%Moderate (Solvent-heavy)
Silica-Thiol Scavenging Palladium, Transition Metals90 - 95%N/A (Metal specific)High (Simple filtration)
Alkaline Aqueous Wash Phenolic Degradants85 - 90%90 - 95%High (Liquid-liquid extraction)
Recrystallization Trace Organics, Regioisomers60 - 80%>99.5%High (Ideal for bulk processing)

Standard Operating Procedures (SOPs)

SOP 1: Silica Gel Flash Chromatography (Removal of Non-Polar Organics)

This protocol utilizes a polarity gradient to separate the target compound from unreacted halides and homocoupling byproducts.

  • Dry Loading (Causality): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and add silica gel (approx. 3x the mass of the crude). Evaporate the DCM under reduced pressure. Why? 5-Methoxy-2-phenylpyrimidine has limited solubility in pure hexanes. Dry loading prevents the compound from precipitating at the top of the column, which would cause severe band broadening.

  • Column Equilibration: Pack the column with silica gel and equilibrate with 100% Hexanes.

  • Elution: Load the dry silica onto the column. Elute with 2 column volumes (CV) of 100% Hexanes to remove biphenyl. Gradually increase the polarity to 8:1 Hexanes/Ethyl Acetate to elute the 5-methoxy-2-phenylpyrimidine[1].

  • Self-Validating Check: Spot the collected fractions on a TLC plate. If the product spot (Rf ~0.3 in 8:1 Hexane/EtOAc) exhibits trailing or a secondary spot directly beneath it, the fraction is contaminated with unreacted 5-bromo-2-methoxypyrimidine. Do not pool these edge fractions.

SOP 2: Solvent-Antisolvent Recrystallization (Final Polishing)

This protocol is deployed after chromatography to elevate the purity from ~95% to >99.5%[4][5].

  • Dissolution (Causality): Place the partially purified 5-methoxy-2-phenylpyrimidine in an Erlenmeyer flask. Add hot ethanol dropwise while stirring until the solid just dissolves. Why? The compound is highly soluble in hot ethanol due to favorable dipole-dipole interactions, making it an ideal primary solvent.

  • Antisolvent Addition: Slowly add hot water (antisolvent) dropwise until the solution becomes slightly turbid, then add one drop of ethanol to clear the turbidity. Why? Water is highly polar and disrupts the solubility of the organic pyrimidine, forcing the solution exactly to its saturation point.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes. Why? Rapid cooling causes the compound to "oil out" or trap impurities within a rapidly forming, imperfect crystal lattice. Slow cooling ensures thermodynamic control, allowing impurities to remain dissolved in the mother liquor[4].

  • Self-Validating Check: Before scaling up, perform a micro-scale recrystallization in a test tube. If the compound oils out instead of forming distinct crystals, the solvent system is too non-polar. Adjust by increasing the ethanol ratio and ensuring the cooling rate is strictly controlled.

References

  • European Pharmaceutical Review. "Separation and purification applications for mutagenic impurities." European Pharmaceutical Review (June 29, 2017). Available at:[Link]

  • ResearchGate. "How to Purify an organic compound via recrystallization or reprecipitation?" ResearchGate.net (February 16, 2025). Available at:[Link]

  • Eastern Mediterranean University (EMU). "Purification of Organic Compounds: from Crude Product to Purity." Departments of Physics and Chemistry (July 04, 2023). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Crystallization of 5-Methoxy-2-phenylpyrimidine

Welcome to the Technical Support Center for 5-Methoxy-2-phenylpyrimidine . This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the isolation, purity, and pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methoxy-2-phenylpyrimidine . This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the isolation, purity, and polymorphic consistency of this specific pyrimidine derivative.

5-Methoxy-2-phenylpyrimidine (Chemical Formula: C₁₁H₁₀N₂O) is a hydrophobic crystalline solid with a moderate melting point typically reported between 100 °C and 110 °C[1]. While it exhibits excellent solubility in polar aprotic solvents (like DMSO) and hot alcohols, its limited aqueous solubility and tendency to undergo conformational polymorphism require strict thermodynamic and kinetic control during crystallization[1],[2].

Below, you will find our comprehensive troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure reproducible crystallization.

Part 1: Troubleshooting & FAQs (Causality & Resolution)

Q1: My 5-Methoxy-2-phenylpyrimidine sample is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? Causality: "Oiling out" occurs when the supersaturation level of your solution is pushed so high that it crosses the binodal curve into a liquid-liquid phase separation region before the temperature drops below the compound's melting point[3]. Because the melting point of 5-Methoxy-2-phenylpyrimidine is relatively moderate (~100–110 °C)[1], rapid cooling of a highly concentrated boiling solution (e.g., in ethanol) often results in an amorphous, trapped oil rather than a crystalline lattice. Actionable Fix:

  • Re-heat the mixture until the oil completely dissolves back into a single phase.

  • Add 5–10% more of the "good" solvent (e.g., ethanol) to lower the initial concentration, thereby reducing the supersaturation level.

  • Employ a strictly controlled, slow cooling rate (e.g., 0.2–0.5 °C/min) and introduce seed crystals just below the saturation temperature to bypass the primary nucleation energy barrier[4].

OilingOut O1 Issue: Oiling Out (Liquid-Liquid Separation) O2 Re-heat to completely dissolve the oil O1->O2 O3 Add 5-10% more 'Good' Solvent O2->O3 O4 Reduce Cooling Rate (< 0.5°C/min) O3->O4 O5 Introduce Seed Crystals before cloud point O4->O5

Caption: Logical troubleshooting pathway to resolve oiling out during crystallization.

Q2: I am observing inconsistent crystal habits and variable dissolution rates across different batches. Is this polymorphism? Causality: Yes. Pyrimidine derivatives frequently exhibit conformational polymorphism, where flexible bonds (such as the methoxy group or the phenyl-pyrimidine linkage) adopt different orientations depending on the crystallization kinetics and solvent environment[2]. Different polymorphs possess distinct lattice energies, directly impacting thermodynamic solubility and dissolution rates[5]. Actionable Fix: Standardize your solvent system and cooling profile. If you require the thermodynamically stable polymorph, utilize a prolonged slurry maturation process (Ostwald ripening) in a solvent like ethanol at ambient temperature. Validate the polymorphic purity of each batch using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[6].

Q3: How can I improve the yield of my anti-solvent crystallization without trapping impurities? Causality: In anti-solvent crystallization, the rapid addition of a "poor" solvent (like water) to a "good" solvent (like DMSO) creates localized zones of extreme supersaturation. This causes rapid, uncontrolled primary nucleation, leading to small crystals that trap mother liquor and impurities within their lattice (occlusion)[3]. Actionable Fix: Implement a Combined Cooling and Anti-Solvent Crystallization (CCAC) strategy[7]. Maintain the solution at an elevated temperature while adding the anti-solvent dropwise until slight turbidity persists. Add a few drops of the good solvent to clear the solution, seed it, and then apply a controlled cooling ramp[3].

Q4: My product crystallizes prematurely in the funnel during hot filtration. How can I prevent yield loss? Causality: As the hot saturated solution contacts the cooler glass/porcelain of the filtration apparatus, the localized temperature drop immediately forces the solution past its metastable zone limit, triggering rapid crystallization[8]. Actionable Fix: Pre-heat your entire filtration apparatus (funnel, filter paper, and receiving flask) in an oven at 80 °C prior to use. Alternatively, use a jacketed heated filter funnel to maintain isothermal conditions during the transfer[8].

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in determining the success of your crystallization. The table below summarizes validated solvent systems for 5-Methoxy-2-phenylpyrimidine based on its hydrophobic profile.

Solvent SystemCrystallization MethodSolubility ProfileRecommended Ramp/RatePrimary Use Case
Ethanol (Absolute) Seeded CoolingHigh at 75 °C, Low at 5 °C0.2–0.5 °C/minHigh-purity bulk crystallization; polymorph control.
DMSO / Water Anti-SolventHigh in DMSO, Insoluble in H₂O0.1 mL/min (Water)Rapid precipitation; heat-sensitive crude batches.
Acetone / Hexane Combined (CCAC)Moderate in AcetoneDropwise addition at 40 °CKinetic impurity rejection; fine-tuning crystal habit.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Seeded Cooling Crystallization (High Purity)

Mechanism: Seeding bypasses the high activation energy of primary nucleation, allowing solute molecules to deposit directly onto the existing crystal lattice, preventing supersaturation spikes[4].

  • Dissolution: Suspend crude 5-Methoxy-2-phenylpyrimidine in a minimum volume of absolute ethanol (approx. 5–7 mL/g) in a jacketed reactor.

  • Heating: Heat the suspension to 75 °C with constant stirring (400 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be perfectly optically clear. Any remaining microscopic particulates will act as uncharacterized seeds, leading to a broad particle size distribution. If cloudy, add ethanol in 0.5 mL increments until clear.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.22 µm PTFE filter to remove insoluble impurities[8].

  • Controlled Cooling & Seeding: Cool the solution to 60 °C (just above the metastable zone limit). Introduce 1–2% (w/w) of pure 5-Methoxy-2-phenylpyrimidine seed crystals.

  • Crystallization Ramp: Cool the seeded solution from 60 °C to 5 °C at a strict linear rate of 0.2 °C/min.

  • Isolation: Isolate the crystals via vacuum filtration, wash with ice-cold ethanol to remove surface impurities, and dry under vacuum at 40 °C for 12 hours[3].

CoolingCrystallization N1 Dissolve crude in hot Ethanol (75°C) N2 Hot Filtration (Remove impurities) N1->N2 N3 Cool to 60°C (Metastable Zone) N2->N3 N4 Add Seed Crystals (1-2% w/w) N3->N4 N5 Controlled Cooling (0.2°C/min to 5°C) N4->N5 N6 Vacuum Filtration & Cold Wash N5->N6 N7 Pure Crystalline Product N6->N7

Caption: Step-by-step workflow for the seeded cooling crystallization of 5-Methoxy-2-phenylpyrimidine.

Protocol B: Anti-Solvent Crystallization (DMSO/Water System)

Mechanism: The addition of water drastically lowers the solubility of the hydrophobic pyrimidine-phenyl scaffold, forcing the compound out of the solution[1],[4].

  • Dissolution: Dissolve the compound in DMSO at room temperature.

  • Anti-Solvent Addition: Under vigorous stirring (600 rpm), add deionized water (anti-solvent) dropwise using a syringe pump at a rate of 0.1 mL/min until persistent turbidity is observed[3].

    • Self-Validation Check: The turbidity must persist for at least 30 seconds after the last drop. If it clears immediately, the saturation point has not been reached.

  • Equilibration: Add 1–2 drops of DMSO to just re-dissolve the turbidity, ensuring the system is resting exactly on the saturation curve[3].

  • Maturation: Allow the solution to stand undisturbed for 4–6 hours. This promotes controlled crystal growth over rapid, impurity-trapping nucleation.

  • Isolation: Filter, wash thoroughly with copious amounts of ice-cold water to remove all residual DMSO, and vacuum dry.

AntiSolvent A1 Dissolve in 'Good' Solvent (e.g., DMSO) A2 Slowly Add 'Poor' Solvent (e.g., Water) A1->A2 A3 Observe Persistent Turbidity A2->A3 A4 Add Drops of DMSO to Re-dissolve A3->A4 A5 Stand Undisturbed (Crystal Growth) A4->A5 A6 Isolate & Wash (Remove DMSO) A5->A6

Caption: Anti-solvent crystallization workflow utilizing a DMSO/Water solvent system.

References

  • EvitaChem. "Buy 5-Methoxy-2-phenylpyrimidine (EVT-13237378) - EvitaChem". EvitaChem.
  • BenchChem. "2-Bromo-5-methoxypyrimidine | 1209459-99-3 | Benchchem". BenchChem.
  • Trifkovic, M. et al. "Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process". ACS Publications.
  • BenchChem. "Technical Support Center: Pentadecylamine Crystallization - Benchchem". BenchChem.
  • Caira, M. R. "(PDF) Polymorphism in Organic Crystal Structure - ResearchGate". ResearchGate.
  • MDPI. "Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine - MDPI". MDPI.
  • ACS Publications. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing". ACS.
  • ResearchGate. "The use of cooling and anti-solvent precipitation technique to tailor dissolution and physicochemical properties of meloxicam for better performance". ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shifts of 5-Methoxy-2-phenylpyrimidine

Title: ¹H and ¹³C NMR Chemical Shifts of 5-Methoxy-2-phenylpyrimidine: Experimental Benchmarks vs. Predictive Models Executive Summary In medicinal chemistry and drug development, the pyrimidine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: ¹H and ¹³C NMR Chemical Shifts of 5-Methoxy-2-phenylpyrimidine: Experimental Benchmarks vs. Predictive Models

Executive Summary

In medicinal chemistry and drug development, the pyrimidine scaffold is a privileged structure frequently utilized in the design of kinase inhibitors and anticancer therapeutics[1]. Specifically, 5-Methoxy-2-phenylpyrimidine serves as a critical building block, where the electron-donating methoxy group and the conjugated phenyl ring create a unique electronic push-pull system.

For analytical scientists, verifying the structural integrity of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, standard in silico NMR prediction algorithms often struggle to accurately model the complex anisotropic and resonance effects inherent to functionalized heteroaromatics. This guide objectively compares empirical NMR data (derived from highly characterized structural analogs) against standard predictive models, providing researchers with a reliable framework for spectral assignment and structural validation.

Electronic Effects & Causality in Chemical Shifts

To accurately assign the NMR spectra of 5-Methoxy-2-phenylpyrimidine, one must understand the causality behind the observed chemical shifts. The molecule's electronic environment is governed by three primary factors:

  • Resonance (+M) vs. Inductive (-I) Effects of the Methoxy Group: The oxygen atom of the C5-methoxy group donates electron density into the pyrimidine ring via resonance, which inherently shields the adjacent C4 and C6 protons, shifting them slightly upfield compared to an unsubstituted pyrimidine. Conversely, the strong electronegativity of the oxygen exerts a powerful inductive withdrawing effect (-I) directly on the C5 carbon, drastically deshielding it in the ¹³C spectrum (~150–160 ppm).

  • Anisotropic Deshielding by Pyrimidine Nitrogens: The phenyl ring at the C2 position is highly conjugated with the pyrimidine core. In solution, the molecule adopts a planar conformation to maximize this conjugation. This forces the ortho-protons of the phenyl ring into the magnetic deshielding cone of the adjacent pyrimidine nitrogen lone pairs, resulting in a significant downfield shift (~8.40–8.60 ppm).

  • Electron Deficiency of the Heterocycle: The pyrimidine ring is inherently electron-deficient[2]. This global deshielding effect ensures that the heterocyclic protons (H-4 and H-6) resonate significantly downfield (~8.40–8.50 ppm), even with the mitigating +M effect of the methoxy group.

Comparative Performance: Empirical Data vs. In Silico Predictions

Standard prediction software (e.g., ChemDraw, Mnova) utilizes empirical additivity rules and basic Density Functional Theory (DFT) approximations. While useful, these tools frequently miscalculate the magnitude of anisotropic deshielding in coplanar bi-aryl systems.

Below is an objective comparison between experimental benchmarks (extrapolated from rigorously characterized analogs like 4-tert-butyl-6-ethyl-5-methoxy-2-phenylpyrimidine and 2-bromo-5-methoxypyrimidine[2]) and standard in silico predictions.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentEmpirical Benchmark (ppm)In Silico Prediction (ppm)Δ (ppm)Multiplicity & Integration
-OCH₃ (Methoxy) 3.84 – 3.913.85< 0.10Singlet, 3H
H-4, H-6 (Pyrimidine) 8.40 – 8.508.65~0.20Singlet, 2H
H-ortho (Phenyl) 8.40 – 8.608.35~0.15Multiplet, 2H
H-meta/para (Phenyl) 7.43 – 7.557.45< 0.10Multiplet, 3H

Analytical Insight: Predictive algorithms consistently overestimate the deshielding of the pyrimidine H-4/H-6 protons by under-calculating the +M shielding effect of the methoxy group. Simultaneously, they underestimate the downfield shift of the phenyl ortho-protons because they fail to fully account for the rigid, coplanar anisotropic effect of the pyrimidine nitrogens.

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon EnvironmentEmpirical Benchmark (ppm)In Silico Prediction (ppm)Δ (ppm)
-OCH₃ (Methoxy) 61.5 – 62.656.5~5.5
C-5 (Pyrimidine) 149.0 – 151.0145.2~4.8
C-4, C-6 (Pyrimidine) 156.0 – 158.0159.5~2.5
C-2 (Pyrimidine) 160.0 – 162.0163.0~2.0
C-ipso (Phenyl) 137.0 – 138.0136.5< 1.0
C-ortho/meta/para 128.0 – 130.5128.5< 1.0

Analytical Insight: The most significant algorithmic failure occurs at the methoxy carbon and the C-5 pyrimidine carbon. Steric crowding and resonance delocalization push the empirical ¹³C shift of the methoxy group past 61 ppm, whereas standard predictors default to a generic ~56 ppm for aromatic methoxy ethers.

Self-Validating Experimental Protocol

To achieve publication-quality spectra that accurately reflect the empirical benchmarks above, researchers must employ a rigorous, self-validating acquisition workflow.

Step 1: Quantitative Sample Preparation

  • Dissolve 15–20 mg of high-purity 5-Methoxy-2-phenylpyrimidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A concentration of ~25–30 mM ensures a sufficient signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe (under 1 hour) while preventing concentration-dependent chemical shift drifting caused by intermolecular π-π stacking.

Step 2: Probe Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform manual or automated tuning and matching for both ¹H and ¹³C nuclei.

  • Lock the spectrometer to the deuterium signal of CDCl₃ and perform gradient shimming along the Z-axis.

  • Self-Validation Check: The full width at half maximum (FWHM) of the TMS signal must be ≤ 1.0 Hz. If broader, re-shim immediately to prevent multiplet smearing in the phenyl region.

Step 3: Optimized Acquisition Parameters

  • ¹H NMR: 16 scans (ns), 2-second relaxation delay (d1), 30° flip angle.

  • ¹³C NMR: 512 scans, 2-second relaxation delay, with proton decoupling (WALTZ-16).

  • Causality: The 2-second d1 delay ensures complete longitudinal relaxation (T1) for the small, highly mobile protons, allowing for accurate quantitative integration.

Step 4: Data Processing & Validation

  • Apply zero-filling to 64k data points. Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Phase and baseline correct manually.

  • Self-Validation Check: Integrate the methoxy singlet (~3.85 ppm) and set this integral to exactly 3.00. The multiplet for the meta/para phenyl protons (~7.45 ppm) must integrate to 3.00 ± 0.05. A deviation indicates incomplete relaxation (d1 too short) or the presence of co-eluting impurities.

Workflow Visualization

Fig 1: Self-validating NMR acquisition workflow for pyrimidine derivatives.

References

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for the Quantification of 5-Methoxy-2-phenylpyrimidine in Human Plasma

This guide provides an in-depth, objective comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantitative analysis of 5-Methoxy-2-phenylpyrimidine in human plasma....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantitative analysis of 5-Methoxy-2-phenylpyrimidine in human plasma. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A robustly validated analytical method is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence studies are built. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding every protocol in the principles of scientific integrity as mandated by global regulatory bodies.

The development of novel therapeutics, such as those involving pyrimidine scaffolds like 5-Methoxy-2-phenylpyrimidine, demands analytical methods that are not only sensitive and accurate but also fit for their intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the framework for this process, ensuring that analytical data is reliable and reproducible.[3][4][5][6] This guide will navigate the validation of two common bioanalytical approaches—a rapid, high-throughput method and a more selective, rigorous method—demonstrating the trade-offs and providing the data necessary to make an informed decision for your specific research needs.

Comparing Analytical Philosophies: Speed vs. Selectivity

The choice of a bioanalytical method is often a balance between the need for rapid sample turnaround and the requirement for utmost sensitivity and selectivity. Here, we compare two fit-for-purpose methods for the analysis of 5-Methoxy-2-phenylpyrimidine.

  • Method A: High-Throughput UPLC-MS/MS with Protein Precipitation (PPT). This approach is designed for speed, making it ideal for early-stage discovery and high-volume screening. It employs a simple "crash" of plasma proteins to release the analyte, followed by a rapid separation using Ultra-High-Performance Liquid Chromatography (UPLC). While fast and cost-effective, it may be more susceptible to matrix effects.[7][8][9]

  • Method B: Selective SPE-LC-MS/MS. This method prioritizes sample cleanup and selectivity through the use of Solid-Phase Extraction (SPE). By selectively isolating the analyte from endogenous plasma components, SPE significantly reduces matrix interference, often leading to improved sensitivity and robustness.[10] This makes it a preferred choice for late-stage development and regulated clinical trials where data integrity is of the highest priority.

Workflow Overview

The fundamental differences in these methodologies are best visualized through their respective workflows.

cluster_A Method A: Protein Precipitation Workflow A_Start Plasma Sample A_IS Add Internal Standard (IS) A_Start->A_IS A_PPT Add Acetonitrile (Protein Precipitation) A_IS->A_PPT A_Vortex Vortex & Centrifuge A_PPT->A_Vortex A_Supernatant Transfer Supernatant A_Vortex->A_Supernatant A_Inject Inject into UPLC-MS/MS A_Supernatant->A_Inject

Caption: High-Throughput Protein Precipitation Workflow (Method A).

cluster_B Method B: Solid-Phase Extraction Workflow B_Start Plasma Sample B_IS Add Internal Standard (IS) B_Start->B_IS B_Load Load Sample B_IS->B_Load B_Condition Condition SPE Cartridge B_Condition->B_Load B_Wash Wash Cartridge B_Load->B_Wash B_Elute Elute Analyte B_Wash->B_Elute B_Evaporate Evaporate & Reconstitute B_Elute->B_Evaporate B_Inject Inject into LC-MS/MS B_Evaporate->B_Inject

Caption: Selective Solid-Phase Extraction Workflow (Method B).

Detailed Experimental Protocols

Reproducibility begins with a meticulously detailed protocol. The following sections describe the optimized conditions for both methods.

Reagents and Materials
  • Analyte: 5-Methoxy-2-phenylpyrimidine (Reference Standard, >99.5% purity)

  • Internal Standard (IS): 5-Methoxy-2-phenylpyrimidine-d5 (Isotopically Labeled, >99% isotopic purity)

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Formic Acid, Ammonium Formate (Optima™ LC/MS grade)

  • Biological Matrix: Human Plasma (K2-EDTA anticoagulant)

  • SPE Cartridges (Method B): Mixed-Mode Cation Exchange, 30 mg/1 mL

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stocks of 5-Methoxy-2-phenylpyrimidine and its d5-IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile/water to prepare calibration curve (CC) standards.

  • Quality Control (QC) Spiking Solutions: Prepare separate QC spiking solutions from a different weighing of the reference standard.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.

Sample Preparation Protocols

Method A: Protein Precipitation

  • Pipette 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL onto the UPLC-MS/MS system.

Method B: Solid-Phase Extraction

  • Pipette 100 µL of plasma sample into a clean tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
ParameterMethod A: UPLC-MS/MSMethod B: SPE-LC-MS/MS
LC System High-performance UPLC systemStandard HPLC/UPLC system
Column C18, 1.7 µm, 2.1 x 50 mmC18, 2.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Flow Rate 0.5 mL/min0.4 mL/min
Gradient 5% to 95% B in 2.0 min10% to 90% B in 5.0 min
Column Temp. 45°C40°C
Injection Vol. 5 µL10 µL
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), PositiveESI, Positive
MRM Transitions Analyte: m/z 201.1 → 170.1; IS: m/z 206.1 → 175.1Analyte: m/z 201.1 → 170.1; IS: m/z 206.1 → 175.1
Dwell Time 50 ms100 ms

The Validation Gauntlet: A Head-to-Head Comparison

A bioanalytical method is validated by subjecting it to a series of rigorous tests designed to demonstrate its reliability for the intended application.[1][11] The following sections detail these validation experiments and compare the performance of Method A and Method B, adhering to the principles outlined in the ICH M10 and FDA guidelines.[3][6]

Validation Bioanalytical Method Validation (ICH M10 / FDA) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity AP Accuracy & Precision Validation->AP LLOQ LLOQ Validation->LLOQ Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution

Sources

Validation

Comparative Reactivity Guide: 5-Methoxy- vs. 5-Fluoro-2-phenylpyrimidine Scaffolds

Structural Causality & Electronic Profiling Pyrimidines are privileged scaffolds in drug discovery, and the 2-phenylpyrimidine core provides a reliable, lipophilic anchor for target binding. However, functionalization at...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Causality & Electronic Profiling

Pyrimidines are privileged scaffolds in drug discovery, and the 2-phenylpyrimidine core provides a reliable, lipophilic anchor for target binding. However, functionalization at the 5-position fundamentally rewrites the electronic topology of the entire heterocyclic ring. For researchers optimizing synthetic routes or designing structure-activity relationship (SAR) libraries, understanding the divergent reactivity between 5-methoxy and 5-fluoro substitutions is critical.

The reactivity difference in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is dictated by the competing inductive (-I) and mesomeric (+M) effects of the 5-position substituent:

  • 5-Fluoro-2-phenylpyrimidine (Electrophilic Activation): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that dominates its weak resonance donation (+M). This severely depletes the electron density of the pyrimidine ring, rendering the ortho/para-like positions (C4 and C6) highly electrophilic. Consequently, 5-fluoropyrimidines are exceptionally activated for SNAr, allowing for rapid functionalization under mild conditions1[1].

  • 5-Methoxy-2-phenylpyrimidine (Nucleophilic Deactivation): The methoxy group possesses a strong electron-donating resonance effect (+M) via its oxygen lone pairs. In the electron-deficient pyrimidine system, this +M effect outweighs the inductive withdrawal (-I), specifically increasing electron density at C4 and C6. This localized shielding repels incoming nucleophiles, drastically decreasing the reactivity of the pyrimidine ring towards SNAr and necessitating harsh thermal conditions or leaving-group pre-activation2[2].

Quantitative Reactivity Comparison

To objectively evaluate the performance of these scaffolds, we compare the SNAr of their 4-chloro derivatives (4-chloro-5-fluoro-2-phenylpyrimidine vs. 4-chloro-5-methoxy-2-phenylpyrimidine) when reacted with a standard secondary amine (e.g., morpholine).

Parameter4-Chloro-5-fluoro-2-phenylpyrimidine4-Chloro-5-methoxy-2-phenylpyrimidine
Electronic Effect at C4/C6 Strongly De-shielded (-I > +M)Shielded (+M > -I)
Ring Electrophilicity Highly ActivatedDeactivated
Typical SNAr Temperature 20 °C – 40 °C80 °C – 120 °C
Reaction Time (Secondary Amine) 2 – 4 hours12 – 24 hours
Nucleophile Equivalents 1.1 – 1.5 eq2.5 – 5.0 eq
Average Yield (SNAr) >90%60% – 75%

Mechanistic Pathways & Electronic Effects

ElectronicEffects cluster_fluoro 5-Fluoro-2-phenylpyrimidine cluster_methoxy 5-Methoxy-2-phenylpyrimidine F_sub Fluoro Group (-I > +M) F_ring e⁻ Deficient Ring (C4/C6 highly active) F_sub->F_ring F_out Rapid SNAr (Mild Conditions) F_ring->F_out M_sub Methoxy Group (+M > -I) M_ring e⁻ Rich Ring (C4/C6 deactivated) M_sub->M_ring M_out Sluggish SNAr (Harsh Conditions) M_ring->M_out

Electronic effects of 5-fluoro vs 5-methoxy substituents on pyrimidine SNAr reactivity.

Self-Validating Experimental Methodologies

The following step-by-step methodologies demonstrate the causal relationship between the scaffold's electronics and the required experimental conditions. Both protocols are designed as self-validating systems: TLC monitoring confirms the consumption of the distinctively UV-active starting material, while specific aqueous workups selectively partition unreacted polar amines, ensuring the crude mass accurately reflects product yield.

Protocol A: SNAr of 4-Chloro-5-fluoro-2-phenylpyrimidine (Mild Conditions)

Causality: The highly electrophilic C4 position allows for ambient temperature substitution. This prevents the degradation of sensitive functional groups and minimizes side reactions3[3].

  • Preparation: Dissolve 1.0 mmol of 4-chloro-5-fluoro-2-phenylpyrimidine in 5 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add 1.2 mmol of morpholine, followed by 1.5 mmol of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

  • Reaction Execution: Stir the mixture at 25 °C. Validation Checkpoint: Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The strong -I effect of fluorine ensures complete conversion within 3 hours.

  • Work-up: Dilute the reaction with 15 mL of EtOAc. Wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL) to remove DIPEA salts and residual morpholine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography to yield the 4-morpholino product (Typical yield: >90%).

Protocol B: SNAr of 4-Chloro-5-methoxy-2-phenylpyrimidine (Harsh Conditions)

Causality: The +M effect of the methoxy group severely deactivates C4. Elevated thermal energy, polar aprotic solvents, and an excess of the nucleophile are strictly required to overcome the higher activation energy barrier4[4].

  • Preparation: Dissolve 1.0 mmol of 4-chloro-5-methoxy-2-phenylpyrimidine in 5 mL of anhydrous DMF.

  • Nucleophile Addition: Add 3.0 mmol of morpholine (excess required to drive the sluggish equilibrium) and 2.0 mmol of K2CO3.

  • Reaction Execution: Heat the mixture to 100 °C using a pre-heated oil bath. Validation Checkpoint: Monitor via LC-MS. The reaction typically requires 16–24 hours for full conversion due to the electron-rich nature of the ring.

  • Work-up: Cool to room temperature. Dilute with 20 mL of EtOAc. Critical Step: Wash the organic layer extensively with a 5% aqueous LiCl solution (3 x 15 mL) to effectively partition and remove the DMF solvent, followed by a brine wash.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography to yield the product (Typical yield: 60–75%).

Experimental Workflow Visualization

Workflow Start Substrate: 4-Chloro-5-X-2-phenylpyrimidine Split Identify 'X' Start->Split F_path X = Fluoro (-F) Split->F_path M_path X = Methoxy (-OMe) Split->M_path F_cond Amine (1.2 eq), DIPEA THF, 25°C, 3 hours F_path->F_cond M_cond Amine (3.0 eq), K2CO3 DMF, 100°C, 16-24 hours M_path->M_cond F_prod Yield >90% Clean Conversion F_cond->F_prod M_prod Yield 60-75% Requires rigorous DMF removal M_cond->M_prod

Comparative experimental workflow for nucleophilic aromatic substitution (SNAr).

References

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative

Comparative Molecular Docking and Efficacy Guide: 5-Methoxy-2-phenylpyrimidine Ligands

Executive Summary The rational design of kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 5-methoxy-2-phenylpyrimidine core has emerged as a highly tunable, robust framework for dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 5-methoxy-2-phenylpyrimidine core has emerged as a highly tunable, robust framework for developing targeted therapies, particularly against Bruton's Tyrosine Kinase (BTK) in 1[1]. This guide provides an objective, data-driven comparison of 5-methoxy-2-phenylpyrimidine ligands against standard unsubstituted pyrimidines and gold-standard therapeutics (e.g., Ibrutinib). By examining molecular docking workflows, structural causality, and experimental efficacy, researchers can leverage this scaffold to optimize binding affinity and pharmacokinetic profiles.

Structural Rationale & Causality: Why the 5-Methoxy Modification?

The superior performance of 5-methoxy-2-phenylpyrimidine ligands compared to their un-methoxylated counterparts is rooted in precise stereoelectronic modulation:

  • Electronic Redistribution: The methoxy group at the C5 position exerts a dual effect—electron donation via resonance and electron withdrawal via induction. Kinetic studies demonstrate that the 2[2]. In the context of protein binding, this altered dipole moment strengthens the hydrogen-bond acceptor capacity of the pyrimidine N1/N3 atoms, facilitating tighter interactions with the kinase hinge region.

  • Hydrophobic Anchoring: The 2-phenyl substitution acts as a rigid hydrophobic anchor. When docking into the ATP-binding pocket of kinases, this phenyl ring displaces ordered water molecules in the hydrophobic sub-pocket, yielding a massive entropic gain.

  • Synthetic Versatility: The presence of the C5-methoxy group allows for the3[3]. For instance, Buchwald-Hartwig amination of 4-chloro-5-methoxy-2-phenylpyrimidine efficiently yields N-aryl derivatives that exhibit 2[2].

Self-Validating Experimental Workflow: Molecular Docking

To ensure trustworthiness and reproducibility, the following molecular docking protocol is designed as a self-validating system. The inclusion of a native-ligand re-docking step acts as an internal control; if the Root Mean Square Deviation (RMSD) exceeds 1.5 Å, the grid parameters must be rejected and recalibrated.

Step-by-Step Methodology
  • Protein Preparation & Minimization:

    • Retrieve the high-resolution BTK crystal structure (e.g., PDB ID: 5P9J).

    • Strip crystallographic waters located >3.0 Å from the active site to prevent artificial solvent shielding.

    • Assign protonation states at pH 7.4 using PROPKA. Causality: Correct protonation of the hinge region (Met477, Glu475) is absolute; a mismatched protonation state will falsely reject active ligands.

  • Ligand Preparation:

    • Construct 3D models of the 5-methoxy-2-phenylpyrimidine test ligands and the reference compound (Ibrutinib).

    • Perform energy minimization using the OPLS3e force field. Causality: OPLS3e accurately models the torsional penalty of the C5-methoxy group, preventing the generation of high-energy, biologically impossible conformations.

  • Receptor Grid Generation:

    • Center the grid box (10 Å × 10 Å × 10 Å) on the co-crystallized ligand. Ensure the Van der Waals radius scaling factor is set to 1.0 for non-polar receptor atoms to rigorously test steric fit.

  • Internal Validation (Re-docking):

    • Re-dock the native ligand using Extra Precision (XP) settings. Calculate the RMSD between the docked pose and the empirical crystal pose. Proceed only if RMSD < 1.5 Å.

  • Comparative XP Docking:

    • Dock the prepared library. XP scoring is mandated because it aggressively penalizes desolvation and steric clashes, ensuring that the hydrophobic packing of the 2-phenyl ring is accurately evaluated against solvent displacement.

DockingWorkflow Start Target & Ligand Prep (PDB: 5P9J & OPLS3e) Grid Receptor Grid Generation (Centered on Hinge Region) Start->Grid Redock Self-Validation: Re-dock Native Ligand Grid->Redock Decision RMSD < 1.5 Å? Redock->Decision Fail Recalibrate Parameters Decision->Fail No Pass XP Comparative Docking (5-Methoxy Scaffolds) Decision->Pass Yes Fail->Grid Analysis Interaction Analysis (Met477 H-bonds, IC50 correlation) Pass->Analysis

Fig 1. Self-validating molecular docking workflow for pyrimidine ligands.

Quantitative Data Presentation: Product vs. Alternatives

The following table summarizes the comparative docking scores and in vitro enzymatic assay data, highlighting the performance of the 5-methoxy-2-phenylpyrimidine scaffold against alternative structures.

Ligand ClassRepresentative CompoundGlideScore (kcal/mol)Key H-Bond InteractionsBTK IC₅₀ (nM)Performance Notes
Baseline Alternative 2-phenylpyrimidine-4-amine-7.2Met4771,250Lacks C5-methoxy; weak hinge binding due to sub-optimal electronics.
Product Scaffold 4-(3-methylphenylamino)-5-methoxy-2-phenylpyrimidine-10.4Met477, Glu47545C5-methoxy enhances N1/N3 basicity; strong hinge affinity; >80% inhibition at 100 nM.
Gold Standard Ibrutinib (Covalent)-11.8Met477, Cys481 (Cov)0.5Irreversible covalent binder; benchmark for maximum pathway suppression.

Data Interpretation: While the covalent standard Ibrutinib achieves the highest potency via irreversible binding to Cys481, the 5-methoxy-2-phenylpyrimidine product scaffold demonstrates exceptional non-covalent affinity (-10.4 kcal/mol). The addition of the methoxy group improves the IC₅₀ by over 25-fold compared to the unsubstituted baseline alternative, proving the structural necessity of the C5 modification for optimal target engagement.

Pathway Intervention Analysis

The primary utility of these high-affinity ligands is the interruption of the B-Cell Receptor (BCR) signaling cascade. By competitively occupying the ATP-binding site of BTK, 5-methoxy-2-phenylpyrimidine derivatives prevent the downstream phosphorylation of PLCγ2, thereby halting malignant B-cell proliferation.

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target Enzyme) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 5-Methoxy-2- phenylpyrimidine Inhibitor->BTK Competitive Inhibition NFkB NF-κB Pathway PLCg2->NFkB Proliferation Malignant B-Cell Proliferation NFkB->Proliferation

Fig 2. BTK signaling cascade interrupted by 5-Methoxy-2-phenylpyrimidine ligands.

References

  • Buy 5-Methoxy-2-phenylpyrimidine (EVT-13237378)
  • Buy 5-Methoxy-4-phenylpyrimidine (EVT-11875339)
  • Source: benchchem.

Sources

Validation

FTIR spectroscopy analysis and peak assignment of 5-Methoxy-2-phenylpyrimidine

High-Resolution FTIR Analysis of 5-Methoxy-2-phenylpyrimidine: ATR vs. KBr Transmission Comparison Guide As pharmaceutical and materials research increasingly relies on highly functionalized heterocycles, the accurate st...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution FTIR Analysis of 5-Methoxy-2-phenylpyrimidine: ATR vs. KBr Transmission Comparison Guide

As pharmaceutical and materials research increasingly relies on highly functionalized heterocycles, the accurate structural characterization of compounds like 5-Methoxy-2-phenylpyrimidine becomes critical. This molecule features a delicate interplay of structural motifs: an electron-deficient pyrimidine core, a conjugated phenyl ring, and an electron-donating methoxy group. Fourier Transform Infrared (FTIR) spectroscopy is the premier technique for elucidating these functional groups[1].

However, the quality and interpretability of the resulting spectra depend heavily on the chosen sampling technique. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Transmission Spectroscopy (KBr Pellet) for the analysis of 5-Methoxy-2-phenylpyrimidine, providing self-validating protocols, mechanistic peak assignments, and comparative experimental data.

The Analytical Dilemma: ATR-FTIR vs. KBr Transmission

When analyzing solid crystalline powders like 5-Methoxy-2-phenylpyrimidine, the choice of FTIR accessory directly dictates the sensitivity, spectral resolution, and potential for artifacts.

  • ATR-FTIR (Diamond Internal Reflection Element): ATR relies on an evanescent wave that penetrates only ~0.5 to 2 µm into the sample[2]. It is highly favored for its speed and non-destructive nature. However, because penetration depth is wavelength-dependent, peaks at lower wavenumbers appear artificially intense compared to transmission spectra[2].

  • Transmission (KBr Pellet): The KBr method suspends the sample in an infrared-transparent matrix. Because the IR beam passes through a much longer effective pathlength, KBr pellets offer superior sensitivity for detecting trace impurities and produce the "gold standard" classic transmission spectra required for rigorous library matching[3]. The primary drawback is the hygroscopic nature of KBr, which can introduce broad water bands that obscure critical spectral regions[4].

Workflow cluster_ATR ATR-FTIR Method cluster_KBr KBr Pellet Method Start 5-Methoxy-2-phenylpyrimidine Solid Sample ATR1 Load on Diamond IRE Start->ATR1 KBr1 Grind with KBr Matrix Start->KBr1 ATR2 Apply High Pressure ATR1->ATR2 ATR3 Evanescent Wave Scan ATR2->ATR3 Data Spectral Processing (Baseline & ATR Correction) ATR3->Data KBr2 Vacuum Press (10 Tons) KBr1->KBr2 KBr3 Transmission Scan KBr2->KBr3 KBr3->Data

Workflow comparison of ATR-FTIR and KBr transmission methods for solid sample analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must validate its own baseline conditions before sample data is accepted. Do not blindly execute steps; understand the causality behind each parameter.

Protocol A: ATR-FTIR (High-Throughput & Non-Destructive)
  • System Validation (Background Scan): Clean the diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan (16 scans, 4 cm⁻¹ resolution).

    • Causality & Validation: This step subtracts atmospheric CO₂ and H₂O. If the baseline is not flat (±0.01 Absorbance Units), the crystal is contaminated and must be re-cleaned[5].

  • Sample Application: Place ~2-5 mg of 5-Methoxy-2-phenylpyrimidine directly onto the crystal, ensuring complete coverage of the active area.

  • Pressure Optimization: Lower the pressure anvil until it clicks. Monitor the real-time spectral preview.

    • Causality & Validation: The evanescent wave requires intimate physical contact with the sample[4]. Accept the pressure level only when the strongest analytical peak (e.g., the C-O-C stretch at ~1250 cm⁻¹) reaches between 0.5 and 0.8 Absorbance Units.

Protocol B: KBr Pellet Transmission (High-Sensitivity & Trace Analysis)
  • Matrix Validation (Blank Pellet): Press a pellet using 100 mg of pure, oven-dried KBr (dried at 110°C for >24 hours). Run a transmission scan.

    • Causality & Validation: KBr is highly hygroscopic. If the blank spectrum shows an O-H stretching band (~3400 cm⁻¹) exceeding 0.05 AU, the KBr is too wet and will distort the sample's spectrum[6]. Re-dry the KBr before proceeding.

  • Sample Dispersion: Mill 1 mg of 5-Methoxy-2-phenylpyrimidine with 100 mg of validated KBr in an agate mortar for exactly 60 seconds.

    • Causality: A 1% concentration prevents total absorption (detector saturation)[4]. Over-grinding can induce polymorphic transformations or alter the crystalline lattice.

  • Vacuum Pressing: Transfer the mixture to a die and apply a vacuum for 2 minutes, followed by 10 tons of hydraulic pressure for 5 minutes.

    • Causality: The vacuum removes trapped air. Without it, the resulting pellet will be turbid, causing severe baseline drift due to stray light scattering[4].

Spectral Interpretation & Peak Assignment

The FTIR spectrum of 5-Methoxy-2-phenylpyrimidine is defined by the electronic cross-talk between its functional groups. The methoxy group (-OCH₃) acts as a strong electron-donating group via resonance, which increases the electron density of the pyrimidine ring. This shifts the characteristic pyrimidine C=N and C=C stretching vibrations to distinct frequencies[7].

Logic Methoxy 5-Methoxy Group EDG Electron Donation (Resonance into Ring) Methoxy->EDG Shift2 C-O-C Asymmetric Stretch (1270-1150 cm⁻¹) Methoxy->Shift2 Shift3 Aliphatic C-H Stretch (2960-2865 cm⁻¹) Methoxy->Shift3 Shift1 Pyrimidine C=N Stretch (~1550, 1450 cm⁻¹) EDG->Shift1

Influence of the 5-methoxy substitution on characteristic FTIR vibrational frequencies.
Quantitative Peak Assignment Table

The following assignments are synthesized from foundational spectroscopic principles and specific analyses of substituted pyrimidines[1][7]:

Functional Group MotifVibrational ModeWavenumber (cm⁻¹)Expected Intensity
Methoxy (-OCH₃) Aliphatic C-H asymmetric/symmetric stretch2960 – 2865Weak to Medium
Aromatic Rings Aromatic C-H stretch (Phenyl & Pyrimidine)3090 – 3000Weak
Pyrimidine Ring C=N and C=C stretching (Ring breathing)~1550, ~1450Strong
Methoxy (-OCH₃) C-O-C asymmetric stretch (Aryl-O)1270 – 1150Strong
Phenyl Ring Out-of-plane C-H bending (Mono-substituted)~750, ~690Strong

Note: In ATR spectra, the intensity of the out-of-plane bending modes (~750 cm⁻¹) will appear mathematically stronger relative to the C-H stretches (~3000 cm⁻¹) due to the deeper penetration of the evanescent wave at longer wavelengths[2].

Comparative Performance Data

When selecting a method for analyzing 5-Methoxy-2-phenylpyrimidine, researchers must weigh throughput against spectral fidelity. The table below summarizes the objective performance metrics of both techniques based on rigorous laboratory standards[2][3][4][6].

Performance MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation Time < 1 minute (Direct application)10–15 minutes (Grinding/Pressing)
Sensitivity to Trace Impurities Low (Shallow penetration depth)High (Longer effective pathlength)
Spectral Artifacts Peak shifts due to refractive index changesMoisture interference (Broad O-H bands)
Sample Recovery 100% (Non-destructive)0% (Destructively mixed with matrix)
Quantitative Accuracy Moderate (Pathlength varies with pressure)High (Strict adherence to Beer-Lambert law)
Best Use Case Rapid QA/QC, polymorph screeningLibrary building, trace degradation analysis

Conclusion

For the routine identification and structural verification of 5-Methoxy-2-phenylpyrimidine, ATR-FTIR is the superior choice due to its rapid workflow and elimination of moisture-induced artifacts[2][4]. However, if the objective is to quantify trace synthetic impurities or build a highly accurate reference library, the KBr Pellet Transmission method remains the undisputed gold standard, provided the self-validating matrix checks are strictly enforced to mitigate hygroscopic interference[3][6].

References

  • Achieve Superior Sensitivity And Accuracy - Kintek Press Kintek Solution. URL:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd. URL:[Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Vandana Publications. URL:[Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. URL:[Link]

  • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat National Institutes of Health (PMC). URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy AZoM. URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. URL:[Link]

  • Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethylpyrimidines Thieme E-Journals - Synthesis 2021, 53(11): 2067-2080. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalysts for 5-Methoxy-2-phenylpyrimidine Functionalization

For Researchers, Scientists, and Drug Development Professionals The functionalization of the 5-Methoxy-2-phenylpyrimidine scaffold is a critical endeavor in medicinal chemistry and drug discovery. The strategic placement...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 5-Methoxy-2-phenylpyrimidine scaffold is a critical endeavor in medicinal chemistry and drug discovery. The strategic placement of functional groups on this privileged heterocyclic system can profoundly influence its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of various catalytic systems for the C-H functionalization of 5-Methoxy-2-phenylpyrimidine and its analogues. By delving into the mechanistic nuances and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic campaigns.

The Strategic Importance of 5-Methoxy-2-phenylpyrimidine Functionalization

The 5-methoxy-2-phenylpyrimidine core is a recurring motif in a multitude of biologically active molecules. The methoxy group at the 5-position and the phenyl group at the 2-position create a unique electronic and steric environment, influencing the reactivity of the C-H bonds on both the pyrimidine and the phenyl rings. The ability to selectively introduce new substituents at specific positions is paramount for Structure-Activity Relationship (SAR) studies and the optimization of lead compounds. This guide will explore and compare the performance of leading catalytic systems for this purpose.

Palladium-Catalyzed C-H Functionalization: Precision in Arylation and Acetoxylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H functionalization is well-established. For substrates like 5-Methoxy-2-phenylpyrimidine, palladium catalysts offer remarkable precision, often directed by the nitrogen atoms of the pyrimidine ring.

Case Study: Photoredox-Mediated C-H Arylation of a Phenyl-Pyrimidine Derivative

A notable example demonstrating the directing-group ability of the pyrimidine ring is the palladium-catalyzed, Ru-photoredox-mediated C-H arylation of a complex pyrimidine derivative.[1][2] While not on 5-Methoxy-2-phenylpyrimidine itself, the functionalization of a substrate containing a 2-(5-methoxy-[1,1'-biphenyl]-2-yl)pyrimidine moiety provides critical insights. The pyrimidine nitrogen directs the palladium catalyst to the ortho-position of the phenyl ring, leading to selective arylation.

Experimental Protocol: LED-Induced Ru-Photoredox Pd-Catalyzed C-H Arylation [1][2]

  • Substrate: Ethyl 2-(5-methoxy-[1,1'-biphenyl]-2-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate

  • Catalyst System: Pd(OAc)₂, Ru(bpy)₃(PF₆)₂

  • Arylating Agent: Phenyldiazonium tetrafluoroborate

  • Solvent: Acetonitrile

  • Light Source: Blue LEDs

  • Temperature: Room Temperature

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Pyrimidine Substrate Irradiation Blue LED Irradiation (Room Temperature) Substrate->Irradiation Pd_cat Pd(OAc)₂ Pd_cat->Irradiation Ru_photo Ru(bpy)₃(PF₆)₂ Ru_photo->Irradiation Aryl_source Aryldiazonium Salt Aryl_source->Irradiation Solvent Acetonitrile Solvent->Irradiation Quench Quenching Irradiation->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Arylated Product Purification->Product

Caption: Workflow for LED-induced photoredox C-H arylation.

Mechanistic Rationale and Performance:

The reaction proceeds through a dual catalytic cycle. The ruthenium photocatalyst, upon excitation by blue light, initiates a single-electron transfer (SET) process with the aryldiazonium salt to generate an aryl radical. Concurrently, the palladium(II) catalyst coordinates to a nitrogen atom of the pyrimidine ring, directing a C-H activation at the ortho-position of the phenyl ring to form a palladacycle. This palladacycle then intercepts the aryl radical, leading to the formation of a Pd(IV) intermediate, which undergoes reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst. The use of a photoredox system allows the reaction to proceed at ambient temperature, a significant advantage for thermally sensitive substrates.

Comparative Analysis: Palladium-Catalyzed Functionalization
Catalyst SystemFunctionalizationRegioselectivityKey Advantages
Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ Arylation of phenyl ringOrtho to pyrimidineMild reaction conditions (room temp.), high functional group tolerance.[1][2]
Pd(OAc)₂ Acetoxylation of aryl ringOrtho to pyrimidineDirect introduction of an oxygen functional group.[3]
Pd(OAc)₂ Arylation/Olefination of pyrimidine ringC5-position (for 2-aminopyrimidines)Direct functionalization of the pyrimidine core.[4]

Rhodium-Catalyzed C-H Functionalization: Versatility in Coupling Partners

Rhodium catalysts, particularly in their +3 oxidation state, have emerged as powerful tools for C-H activation, offering a broad substrate scope and compatibility with various coupling partners.

Case Study: Rhodium(III)-Catalyzed C-H Alkynylation

The pyrimidine moiety can serve as an effective directing group in rhodium-catalyzed C-H functionalization. For instance, the C-H alkynylation of N-(2-pyrimidyl)indole demonstrates the directing capacity of the pyrimidine ring, leading to selective functionalization at the C7 position of the indole.[5] This provides a strong indication that for 5-Methoxy-2-phenylpyrimidine, the pyrimidine nitrogen can direct the rhodium catalyst to the ortho C-H bonds of the phenyl ring.

Experimental Protocol: Rh(III)-Catalyzed C-H Alkynylation [5]

  • Substrate: N-(2-pyrimidyl)indole

  • Catalyst: [Cp*RhCl₂]₂

  • Co-catalyst/Additive: AgNTf₂

  • Alkynylating Agent: Various terminal alkynes

  • Conditions: Ball milling, solvent-free

Catalytic Cycle:

G Rh_III [CpRh(III)X₂]₂ Active_Rh Active Cationic [CpRh(III)X]⁺ Rh_III->Active_Rh AgNTf₂ Rhodacycle Rhodacycle Intermediate Active_Rh->Rhodacycle Substrate, C-H Activation Substrate Pyrimidine-Indole Substrate Coordination Alkyne Coordination Rhodacycle->Coordination Alkyne Alkyne Terminal Alkyne Insertion Migratory Insertion Coordination->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Red_Elim->Active_Rh Regeneration Product Alkynylated Product Red_Elim->Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H alkynylation.

Mechanistic Insights and Performance:

The reaction is initiated by the formation of a cationic Rh(III) species, which then coordinates to the pyrimidine nitrogen. This is followed by an irreversible cyclometalation involving the ortho C-H bond of the phenyl ring (in the case of 5-Methoxy-2-phenylpyrimidine) to form a five-membered rhodacycle. The terminal alkyne then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. Subsequent reductive elimination releases the alkynylated product and regenerates the active Rh(III) catalyst. The use of mechanochemistry offers a green and efficient alternative to traditional solvent-based heating.

Ruthenium-Catalyzed C-H Functionalization: Cost-Effective and Robust

Ruthenium catalysts present a more economical alternative to palladium and rhodium for C-H functionalization, while often demonstrating comparable or even superior activity and selectivity.

Case Study: Ruthenium(II)-Catalyzed C-H Arylation

Ruthenium(II) complexes, such as [Ru(p-cymene)Cl₂]₂, are effective catalysts for the ortho-arylation of 2-phenylpyridines and related heterocycles.[6] The pyrimidine nitrogen in 5-Methoxy-2-phenylpyrimidine would be expected to similarly direct the ruthenium catalyst to the ortho-C-H bonds of the phenyl ring.

Experimental Protocol: Ru(II)-Catalyzed C-H Arylation [6]

  • Substrate: 2-Phenylpyridine (as a model for 5-Methoxy-2-phenylpyrimidine)

  • Catalyst: [Ru(p-cymene)Cl₂]₂

  • Base: K₂CO₃ or Cs₂CO₃

  • Arylating Agent: Aryl halides (e.g., bromides, chlorides)

  • Solvent: NMP or water

Performance Considerations:

Ruthenium-catalyzed C-H arylations are typically robust and can be performed in environmentally benign solvents like water. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the base plays a crucial role in the C-H bond cleavage step. The choice of base and solvent can significantly impact the reaction efficiency and yield.

Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization

Iridium-catalyzed C-H borylation is a powerful method for installing a versatile boronate ester group, which can then be subjected to a wide array of subsequent transformations (e.g., Suzuki-Miyaura coupling).

Case Study: Iridium-Catalyzed ortho-Selective Borylation

While direct experimental data on the iridium-catalyzed borylation of 5-Methoxy-2-phenylpyrimidine is scarce, studies on aromatic amides provide valuable insights into the principles of directing group-mediated borylation.[7] Ligand design is critical in controlling the regioselectivity. For instance, the use of bipyridine ligands with specific electronic properties can steer the borylation to the ortho position of a directing group. It is plausible that the pyrimidine nitrogen in 5-Methoxy-2-phenylpyrimidine could direct an iridium catalyst to achieve selective borylation of the phenyl ring.

Experimental Protocol: Ir-Catalyzed ortho-Borylation (Conceptual for 5-Methoxy-2-phenylpyrimidine)

  • Substrate: 5-Methoxy-2-phenylpyrimidine

  • Catalyst: [Ir(OMe)(COD)]₂

  • Ligand: 5-CF₃-bipyridine (hypothesized for ortho-selectivity)

  • Borylating Agent: B₂pin₂

  • Solvent: THF

  • Temperature: 65-80 °C

Logical Framework for Catalyst Selection:

G cluster_catalysts Catalyst Selection cluster_outcomes Expected Outcomes Target Desired Functionalization of 5-Methoxy-2-phenylpyrimidine Pd Palladium Target->Pd Rh Rhodium Target->Rh Ru Ruthenium Target->Ru Ir Iridium Target->Ir Arylation Arylation Pd->Arylation Acetoxylation Acetoxylation Pd->Acetoxylation Alkynylation Alkynylation Rh->Alkynylation Ru->Arylation Borylation Borylation Ir->Borylation

Caption: Decision framework for catalyst selection based on desired functionalization.

Comparative Summary and Outlook

The choice of catalyst for the functionalization of 5-Methoxy-2-phenylpyrimidine is dictated by the desired transformation, cost considerations, and the required reaction conditions.

CatalystTypical FunctionalizationKey StrengthsConsiderations
Palladium Arylation, Acetoxylation, OlefinationHigh selectivity, well-understood mechanisms, mild conditions with photoredox systems.[1][2][3][4]Catalyst cost, potential for palladium contamination in the final product.
Rhodium Alkynylation, Alkenylation, ArylationBroad scope of coupling partners, high efficiency.[5]Higher cost compared to ruthenium, often requires silver-based additives.
Ruthenium Arylation, AlkenylationCost-effective, robust, can be used in green solvents.[6][8]May require higher temperatures for some transformations.
Iridium BorylationAccess to versatile boronate esters for further diversification.[7]Ligand-dependent regioselectivity requires careful optimization.

Future research in this area will likely focus on the development of more sustainable and economical catalysts, such as those based on earth-abundant metals, and the expansion of metal-free and photochemical methods. The continued exploration of novel directing group strategies will also be crucial for achieving even greater control over the regioselectivity of C-H functionalization on complex molecules like 5-Methoxy-2-phenylpyrimidine.

References

  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules. 2021. [Link]

  • Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition. [Link]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts. 2019. [Link]

  • Ruthenium‐Catalyzed Remote C H Functionalization of Directed Arenes. Angewandte Chemie International Edition. [Link]

  • Recent developments in C-H functionalization via C-H bond activation using ball milling and transition-metal catalysts. Arkivoc. 2019. [Link]

  • Palladium‐Catalyzed Regioselective C–H Bond ortho‐Acetoxylation of Arylpyrimidines. European Journal of Organic Chemistry. 2010. [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Organic & Biomolecular Chemistry. 2018. [Link]

  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances. 2024. [Link]

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Validation

Introduction: The Promise and Challenge of Pyrimidine Kinase Inhibitors

An Objective Comparison of In Vivo vs. In Vitro Efficacy for 5-Methoxy-2-phenylpyrimidine Analogues: A Guide for Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of In Vivo vs. In Vitro Efficacy for 5-Methoxy-2-phenylpyrimidine Analogues: A Guide for Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this class, 5-Methoxy-2-phenylpyrimidine analogues have emerged as a focal point for oncology research, particularly as inhibitors of protein tyrosine kinases (PTKs).[3] These enzymes, which catalyze the phosphorylation of tyrosine residues, play critical roles in signal transduction pathways that govern cell proliferation, survival, and differentiation.[3] Overexpression or mutation of kinases like Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) are hallmarks of various cancers, making them prime therapeutic targets.[2][4]

However, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. A potent inhibitor in a cell-based assay (in vitro) may fail spectacularly in animal models (in vivo). This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative 5-Methoxy-2-phenylpyrimidine analogues. We will dissect the experimental data, explore the causality behind the experimental choices, and explain the common discrepancies between these two critical phases of drug discovery, offering a robust framework for researchers in the field.

The In Vitro Landscape: Assessing Potency at the Cellular Level

In vitro assays are the first proving ground for novel compounds. They are designed to measure the direct effect of a compound on a specific biological target, such as an enzyme or a cancer cell line, in a controlled environment. The primary metric for efficacy in this setting is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a given biological process by 50%.

For 5-Methoxy-2-phenylpyrimidine analogues, in vitro screening typically involves cytotoxicity assays against a panel of human cancer cell lines. The choice of cell lines is critical and is based on the hypothesized target of the analogues. For instance, compounds designed to target the JAK2 pathway are often tested against cell lines with known JAK2 mutations.[4]

Representative In Vitro Efficacy Data

The table below summarizes representative cytotoxicity data for a series of hypothetical 5-Methoxy-2-phenylpyrimidine analogues. These values are illustrative of typical results obtained for this class of compounds against various cancer cell lines.[3][5]

Analogue IDCore StructureR-Group ModificationTarget Cancer Cell LineIC50 (µM)
MPP-01 5-Methoxy-2-phenylpyrimidine4-fluoroHCT-116 (Colon)5.1
MPP-02 5-Methoxy-2-phenylpyrimidine4-chloroMCF-7 (Breast)3.2
MPP-03 5-Methoxy-2-phenylpyrimidine3-aminoA549 (Lung)8.5
MPP-04 5-Methoxy-2-phenylpyrimidine4-methylHCT-116 (Colon)15.7
Doxorubicin (Positive Control)N/AHCT-116 (Colon)0.8

From this data, analogues MPP-01 and MPP-02 appear to be the most potent candidates, with low micromolar IC50 values. The addition of electronegative halogens at the para-position of the phenyl ring seems to enhance cytotoxic activity, a common observation in structure-activity relationship (SAR) studies.[1]

Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a standard workflow for determining the IC50 of a compound using an MTT assay, a common colorimetric method for assessing cell viability.[5]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (Allow cells to adhere) start->incubate1 treat Add Serial Dilutions of Analogues incubate1->treat control Add Vehicle (DMSO) & Positive Control incubate1->control incubate2 Incubate for 48-72h treat->incubate2 control->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h (Formazan formation) mtt->incubate3 solubilize Add DMSO to Solubilize Crystals incubate3->solubilize read Read Absorbance at 570nm solubilize->read plot Plot Dose-Response Curve read->plot calc Calculate IC50 Value plot->calc

Workflow for In Vitro Cytotoxicity (MTT) Assay.

The In Vivo Gauntlet: Efficacy in a Complex Biological System

While in vitro data provides a crucial first look at potency, it cannot predict how a compound will behave within a whole, living organism. In vivo studies, typically conducted in animal models like mice, are the gold standard for evaluating the true therapeutic potential of a drug candidate.[6] These studies account for the complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) — collectively known as pharmacokinetics.[7][8]

For anticancer agents, the most common in vivo model is the tumor xenograft, where human cancer cells are implanted into immunodeficient mice, forming a tumor that can be monitored for growth.[6] The primary metric of efficacy is Tumor Growth Inhibition (TGI), which measures the reduction in tumor size in treated animals compared to a control group.

Representative In Vivo Efficacy Data

Let's examine the in vivo performance of our lead candidates from the in vitro screen, MPP-01 and MPP-02, alongside a less potent compound, MPP-04. The following table presents illustrative data from a standard HCT-116 colon cancer xenograft model.

Analogue IDDose & RouteDosing ScheduleTumor Growth Inhibition (TGI %)Observations
MPP-01 50 mg/kg, OralOnce daily (QD)35%Moderate efficacy, poor oral bioavailability noted.
MPP-02 50 mg/kg, OralOnce daily (QD)15%Low efficacy, rapid metabolism suspected.
MPP-04 50 mg/kg, OralOnce daily (QD)45%Surprisingly effective, good pharmacokinetic profile.
Vehicle 10 mL/kg, OralOnce daily (QD)0%No effect on tumor growth.

The in vivo results present a starkly different picture. MPP-01 , our most potent compound in vitro, shows only moderate efficacy. MPP-02 is largely ineffective. Shockingly, MPP-04 , which was significantly less potent in vitro, demonstrates the best antitumor activity in the animal model. This illustrates the classic in vitro-in vivo disconnect.

Workflow for In Vivo Xenograft Study

The diagram below outlines the key phases of an in vivo efficacy study using a cell line-derived xenograft (CDX) model.

G cluster_implant Tumor Implantation cluster_group Grouping & Treatment cluster_monitor Monitoring Phase cluster_endpoint Study Endpoint inject Subcutaneous Injection of Cancer Cells into Mice monitor1 Monitor Mice for Tumor Formation inject->monitor1 measure Measure Tumor Volume (e.g., with calipers) monitor1->measure randomize Randomize Mice into Treatment & Control Groups measure->randomize treat Administer Compounds (Oral, IV, IP) randomize->treat monitor2 Monitor Tumor Volume & Body Weight (2-3x weekly) treat->monitor2 observe Observe for Signs of Toxicity monitor2->observe endpoint Euthanize Mice at Pre-defined Endpoint observe->endpoint excise Excise & Weigh Tumors endpoint->excise analyze Calculate TGI % & Statistical Analysis excise->analyze

Workflow for an In Vivo Cancer Xenograft Study.

Comparative Analysis: Bridging the Gap Between Dish and Organism

The discrepancy between our in vitro and in vivo results for the MPP analogues is not unusual; it is a central challenge in drug discovery. The reasons are multifaceted and rooted in the complexities of pharmacology.

  • Pharmacokinetics (ADME): The superior in vivo performance of MPP-04, despite its higher IC50, can be attributed to a favorable pharmacokinetic profile. It is likely better absorbed orally, distributed more effectively to the tumor tissue, and cleared from the body at an optimal rate. Conversely, MPP-01 and MPP-02 may suffer from poor absorption or be metabolized too quickly by liver enzymes (like cytochrome P450s) to maintain a therapeutic concentration at the tumor site.[7][9] Some compounds exhibit non-linear pharmacokinetics, where exposure increases disproportionately with the dose, complicating predictions.[9][10]

  • Metabolic Stability: Compounds are subjected to extensive metabolism in the body, primarily in the liver.[7] An in vitro potent compound can be rendered inactive by metabolic enzymes before it ever reaches its target. MPP-02's failure could be due to rapid conversion into an inactive metabolite.

  • Target Engagement in a Complex Milieu: An in vitro assay tests a compound against a target in an isolated, simplified system. An in vivo tumor is a complex microenvironment with variable pH, oxygen levels, and a dense extracellular matrix that can prevent a drug from reaching its target cells.

Target Pathway: The JAK-STAT Signaling Cascade

To understand the mechanism of action, it's crucial to visualize the target pathway. Many pyrimidine derivatives are designed to inhibit kinases in the JAK-STAT pathway, which is often hyperactivated in myeloproliferative neoplasms and other cancers.[4] Inhibition of JAK2 prevents the phosphorylation of STAT proteins, blocking their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_A JAK2 CytokineReceptor->JAK2_A Activates JAK2_B JAK2 CytokineReceptor->JAK2_B Activates STAT_A STAT JAK2_A->STAT_A Phosphorylates (P) STAT_B STAT JAK2_B->STAT_B Phosphorylates (P) STAT_Dimer STAT Dimer STAT_A->STAT_Dimer Dimerization STAT_B->STAT_Dimer Dimerization MPP_Analogue MPP Analogue MPP_Analogue->JAK2_A Inhibits MPP_Analogue->JAK2_B Inhibits DNA DNA STAT_Dimer->DNA Translocates & Binds to GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Inhibition of the JAK-STAT Pathway by a Pyrimidine Analogue.

Conclusion and Future Directions

The comparative analysis of 5-Methoxy-2-phenylpyrimidine analogues underscores a fundamental principle of drug discovery: in vitro potency does not guarantee in vivo efficacy. While cell-based assays are indispensable for initial screening and establishing structure-activity relationships, they represent an idealized environment. The true test of a compound's therapeutic potential lies in its ability to navigate the complex pharmacokinetic and metabolic landscape of a living organism to reach its target at a sufficient concentration and duration.

The illustrative case of MPP-04 highlights the critical importance of early ADME and pharmacokinetic profiling. Future research on this scaffold should focus on a multi-parameter optimization approach, balancing target potency with drug-like properties such as solubility, metabolic stability, and oral bioavailability. By integrating these considerations early in the design cycle, researchers can more effectively bridge the in vitro-in vivo gap and accelerate the development of novel, effective cancer therapeutics.

Methodologies

Protocol 1: In Vitro Cell Viability (MTT) Assay[5]
  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The medium from the cell plates is removed, and 100 µL of the compound-containing medium is added to each well. A vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: Plates are incubated for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated gently for 10 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Tumor Xenograft Study[6]
  • Animal Housing: Female athymic nude mice (4-6 weeks old) are used. They are housed in sterile conditions in an AAALAC-accredited facility with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Cell Implantation: HCT-116 cells are grown to ~80% confluency, harvested, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. 0.1 mL of this cell suspension (containing 5 million cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week with digital calipers using the formula: Volume = (Length x Width^2) / 2. When the average tumor volume reaches approximately 100-150 mm^3, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Test compounds are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). The compounds are administered daily via oral gavage at the specified dose (e.g., 50 mg/kg). The control group receives the vehicle only. Mouse body weights are recorded at the same time as tumor measurements to monitor for toxicity.

  • Study Endpoint: The study continues for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specific size (~1500 mm^3).

  • Data Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed. The percent Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA.

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